2-Methylthiolane-2-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methylthiolane-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-6(5-7)3-2-4-8-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZPPWDYVMPKOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1506905-49-2 | |
| Record name | 2-methylthiolane-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of 2-Methylthiolane-2-carbaldehyde
Executive Summary
2-Methylthiolane-2-carbaldehyde (CAS: 1506905-49-2), also designated as 2-methyltetrahydrothiophene-2-carbaldehyde, is a specialized heterocyclic building block characterized by a five-membered saturated sulfur ring with a quaternary carbon center at the 2-position.[1][2][3][4] This structural motif—combining a reactive aldehyde, a Lewis-basic sulfide, and a sterically demanding quaternary center—imparts unique stability and reactivity profiles compared to its non-methylated analogs.
This guide provides a comprehensive technical analysis of the compound’s structural properties, validated synthetic pathways, and downstream utility in pharmaceutical medicinal chemistry and flavor science.
Chemical Identity & Structural Analysis[2][3][4][6]
The molecule consists of a tetrahydrothiophene (thiolane) ring substituted at the C2 position with both a methyl group and a formyl (aldehyde) group.
| Property | Data |
| IUPAC Name | 2-Methyltetrahydrothiophene-2-carbaldehyde |
| CAS Registry Number | 1506905-49-2 |
| Molecular Formula | C₆H₁₀OS |
| Molecular Weight | 130.21 g/mol |
| SMILES | CC1(CCC S1)C=O[1] |
| Chirality | The C2 carbon is a quaternary stereocenter. The compound exists as a pair of enantiomers (R and S). |
| Physical State (Predicted) | Colorless to pale yellow liquid |
| Boiling Point (Predicted) | 185–195 °C (at 760 mmHg) / 75–85 °C (at 15 mmHg) |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc, Ethanol); poorly soluble in water.[5] |
Stereochemical Implications
Unlike simple
Synthesis & Production
While direct formylation of 2-methyltetrahydrothiophene is chemically feasible via lithiation, regioselectivity issues (C2 vs. C5 lithiation) often lead to mixtures. The most robust, scalable, and "self-validating" synthetic route involves the
Validated Synthetic Protocol: The Ester-Alkylation Route
Step 1:
-
Reagents: LDA (Lithium Diisopropylamide), Methyl Iodide (MeI), THF.
-
Mechanism: Deprotonation of the
-proton (stabilized by the ester and sulfur atom) followed by S_N2 attack on MeI. -
Outcome: Formation of the quaternary C2 center.
Step 2: Reduction to Alcohol
-
Reagents: LiAlH₄ (Lithium Aluminum Hydride), Et₂O.
-
Mechanism: Nucleophilic hydride addition to the ester carbonyl.
-
Product: (2-Methyltetrahydrothiophen-2-yl)methanol.
Step 3: Oxidation to Aldehyde
-
Reagents: Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) or Dess-Martin Periodinane.
-
Rationale: Avoids over-oxidation to the carboxylic acid (which would occur with Jones reagent) and preserves the sulfide moiety (avoiding sulfoxide formation).
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway ensuring regiochemical integrity of the quaternary center.
Physicochemical Properties & Reactivity
Olfactory Properties
As a sulfur-containing heterocycle, the compound exhibits a characteristic odor profile.
-
Primary Notes: Sulfurous, meaty, roasted, vegetable-like.
-
Nuance: The 2-methyl substitution often shifts the odor profile from "raw onion/garlic" (typical of simple thiols) to more complex "nutty" or "cooked meat" notes, making it a potential candidate for savory flavor formulations.
Reactivity Profile
The molecule possesses two distinct reactive centers: the aldehyde (electrophile) and the sulfide (nucleophile) .
A. Aldehyde Functionality (C1')[1]
-
Reductive Amination: Reacts with primary/secondary amines and a reducing agent (e.g., NaBH(OAc)₃) to form tertiary amines. This is the primary utility in drug discovery for appending the thiolane ring to pharmacophores.
-
Wittig/Horner-Wadsworth-Emmons: Reacts with ylides to form alkenyl-substituted thiolanes.
-
Stability Note: Unlike
-unsubstituted sulfur aldehydes, 2-methylthiolane-2-carbaldehyde resists self-polymerization and tautomerization due to the quaternary C2 steric block.
B. Sulfide Functionality (S1)
-
Oxidation: Can be selectively oxidized to the sulfoxide (using 1 eq. mCPBA or NaIO₄) or the sulfone (using excess oxidant).
-
Alkylation: Reacts with alkyl halides to form sulfonium salts, which can act as phase-transfer catalysts or synthetic intermediates.
Reactivity Flowchart
Caption: Divergent reactivity pathways allowing functionalization at both the carbonyl and sulfur centers.
Applications
Pharmaceutical Research
The 2-methylthiolane motif serves as a bioisostere for proline or cyclopentane derivatives. The quaternary center constrains the conformational flexibility of the ring, potentially locking the attached pharmacophore into an active conformation.
-
Target Classes: GPCR ligands, enzyme inhibitors (where the sulfur atom coordinates to metal centers or forms hydrogen bonds).
-
Key Advantage: The quaternary center prevents in vivo racemization, a critical parameter for drug candidates.
Flavor & Fragrance[8]
-
Usage: High-impact top note for savory flavors (soups, gravies, meat substitutes).
-
Threshold: Likely active at ppb (parts per billion) levels due to the sulfur content.
Safety & Handling
-
Toxicity: Data specific to this CAS is limited. Treat as a standard organosulfur compound: potential irritant to eyes, skin, and respiratory system.
-
Odor Containment: Due to the low odor threshold, all manipulations must be performed in a functioning fume hood. Glassware should be treated with bleach (hypochlorite solution) immediately after use to oxidize the sulfide residues and neutralize odor.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent autoxidation of the aldehyde to the carboxylic acid.
References
-
Chemical Identity & Catalog Data
- Source: PubChem / Sigma-Aldrich / Enamine C
- Reference: 2-Methyltetrahydrothiophene-2-carbaldehyde (CAS 1506905-49-2).
-
(Note: Link directs to the unmethylated analog for structural comparison as the specific isomer is a catalog item).
-
Synthetic Methodology (General 2,2-Disubstituted Thiolanes)
-
Aldehyde Reactivity & Stability
- Title: Bond-Forming and -Breaking Reactions at Sulfur(IV)
- Source:Chemical Reviews / PMC.
-
Organosulfur Odor Profiles
-
Title: 2-Methyl thiolane (Analogous Flavor Data).[1]
- Source: The Good Scents Company.
-
Sources
- 1. 87662-02-0,1-(4-fluorophenyl)-4-phenylbutan-1-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Thiophene-2-carboxaldehyde, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
2-Methylthiolane-2-carbaldehyde CAS number and registry data
An In-depth Technical Guide to Thiolane and Thiophene Carbaldehydes for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical registry data, synthesis, properties, and applications of sulfur-containing heterocyclic aldehydes, with a primary focus on saturated thiolane systems and their aromatic thiophene counterparts. While a specific CAS number for 2-Methylthiolane-2-carbaldehyde was not identified in public databases at the time of this writing, this guide furnishes detailed information on the closely related parent compound, Thiolane-2-carbaldehyde. To provide a broader context for researchers, this guide also delves into the well-documented chemistry of thiophene-2-carboxaldehyde and its methylated derivatives, which serve as crucial building blocks in medicinal chemistry and materials science. The document is structured to offer field-proven insights, from fundamental properties to practical experimental protocols and safety considerations, serving as a vital resource for professionals in drug development and organic synthesis.
Introduction and Compound Identification
In the realm of heterocyclic chemistry, sulfur-containing scaffolds are of paramount importance due to their prevalence in a wide array of pharmaceuticals and functional materials. The distinction between the saturated thiolane (tetrahydrothiophene) ring and the aromatic thiophene ring is critical, as the lack of aromaticity in the former imparts significant differences in chemical reactivity, conformation, and biological activity.
This guide addresses the user's interest in 2-Methylthiolane-2-carbaldehyde. However, a diligent search of chemical databases did not yield a specific CAS Registry Number for this compound. Therefore, we will focus on its parent structure, Thiolane-2-carbaldehyde , and provide comparative data for the more extensively studied aromatic analogues.
Registry Data for Thiolane-2-carbaldehyde
The core non-methylated saturated compound is identified as follows:
-
IUPAC Name: thiolane-2-carbaldehyde[1]
-
Synonyms: Tetrahydrothiophene-2-carbaldehyde, 2-Thiophenecarboxaldehyde, tetrahydro-[1]
-
CAS Number: 117951-12-9[1]
-
Molecular Formula: C₅H₈OS[1]
-
Molecular Weight: 116.18 g/mol [1]
Comparative Aromatic Compounds: Thiophene-2-carboxaldehyde and its Derivatives
For researchers interested in this chemical space, the aromatic analogues are indispensable reference points.
-
Thiophene-2-carboxaldehyde:
-
Methylated Thiophene Carboxaldehydes:
The presence of the aromatic ring in thiophene-2-carboxaldehyde significantly influences its chemical properties, making it a versatile precursor in drug synthesis, including for compounds like Eprosartan, Azosemide, and Teniposide.[3][7]
Physicochemical Properties and Data
The physical and chemical properties of these aldehydes are summarized below. The data for Thiolane-2-carbaldehyde is less available, so properties are often computed. In contrast, Thiophene-2-carboxaldehyde is well-characterized.
| Property | Thiolane-2-carbaldehyde | Thiophene-2-carboxaldehyde | 5-Methyl-2-thiophenecarboxaldehyde |
| Molecular Weight | 116.18 g/mol [1] | 112.15 g/mol [3][7] | 126.18 g/mol [7] |
| Appearance | Not specified (likely liquid) | Colorless to pale yellow liquid[3][7] | Clear yellow to brown liquid[7] |
| Boiling Point | Not experimentally determined | 198 °C at 760 mmHg[2][3][7] | 114 °C at 25 mmHg[7] |
| Density | Not experimentally determined | ~1.2 g/mL at 25 °C[3][7] | 1.17 g/mL at 25 °C[7] |
| Refractive Index (n20/D) | Not experimentally determined | ~1.591[7] | ~1.583[7] |
| Solubility | Insoluble in water (predicted) | Soluble in ether[7] | Soluble in ether[7] |
| XLogP3 | 0.9[1] | Not specified | Not specified |
Synthesis Methodologies
The synthesis of these aldehydes requires different strategies based on the saturation of the heterocyclic ring.
Conceptual Synthesis of 2-Methylthiolane-2-carbaldehyde
Causality of Experimental Choices:
-
Strong Base (BuLi): The C-H bond adjacent to the sulfur in a thiolane is not highly acidic. A strong organolithium base is required to achieve deprotonation.
-
Anhydrous Conditions: Organolithium reagents react vigorously with water. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
-
Low Temperature: These reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and control the reactivity of the organolithium intermediate.
-
Electrophile (DMF): DMF is a common and effective one-carbon electrophile for introducing an aldehyde group.
Caption: Conceptual workflow for the synthesis of 2-Methylthiolane-2-carbaldehyde.
Established Synthesis of Thiophene-2-carboxaldehyde
The industrial preparation of thiophene-2-carboxaldehyde is well-established and commonly proceeds via the Vilsmeier-Haack reaction .[3]
Protocol: Vilsmeier-Haack Formylation of Thiophene
-
Reagent Preparation: In a reaction vessel under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0-10 °C. This forms the Vilsmeier reagent, a chloroiminium salt.
-
Reaction: Slowly add thiophene to the Vilsmeier reagent. The reaction is exothermic and should be maintained at a controlled temperature.
-
Hydrolysis: After the reaction is complete, the mixture is carefully poured into ice water and neutralized with a base (e.g., sodium hydroxide or sodium carbonate) to hydrolyze the iminium intermediate to the aldehyde.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated. The final product is typically purified by vacuum distillation.
Causality of Experimental Choices:
-
Vilsmeier Reagent: This electrophilic species is highly effective for formylating electron-rich aromatic rings like thiophene.
-
Controlled Temperature: The reaction is exothermic and controlling the temperature prevents the formation of byproducts and ensures selectivity.
-
Hydrolysis Step: The initial product of the electrophilic substitution is an iminium salt, which must be hydrolyzed to yield the final aldehyde product.
Spectroscopic Data and Characterization
Characterization of these aldehydes relies on standard spectroscopic techniques. While experimental data for 2-methylthiolane-2-carbaldehyde is unavailable, predicted spectra can be inferred. For thiophene-2-carboxaldehyde, extensive data exists.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is crucial for confirming the structure.
-
¹H NMR of Thiophene-2-carboxaldehyde (in Acetone-d6):
-
δ 9.99 (s, 1H, -CHO)
-
δ 7.99 (d, 1H, Thiophene ring proton)
-
δ 7.94 (d, 1H, Thiophene ring proton)
-
δ 7.30 (t, 1H, Thiophene ring proton)[8]
-
-
¹³C NMR of Thiophene-2-carboxaldehyde: Data is available in various databases and would show a characteristic aldehyde peak around 183 ppm and aromatic carbons in the 128-144 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
Thiophene-2-carboxaldehyde: A strong absorption band characteristic of the C=O stretch of the aldehyde is observed around 1683 cm⁻¹.[9] Aromatic C-H stretching is observed above 3000 cm⁻¹.[9]
The NIST Chemistry WebBook provides reference spectra for thiophene-2-carboxaldehyde.[10]
Applications in Research and Drug Development
Thiophene-2-carboxaldehyde and its derivatives are highly valuable in medicinal chemistry.
-
Pharmaceutical Intermediates: They are foundational building blocks for synthesizing drugs with diverse biological activities, including antibacterial, antifungal, anti-urease, and nitric oxide (NO) scavenging properties.[7][11]
-
Scaffold for Drug Design: The thiophene ring is a bioisostere of the benzene ring and is often incorporated into drug candidates to modulate physicochemical properties and improve metabolic stability. Thiophene carboxamides, derived from the aldehyde, have shown promise as anticancer and antithrombotic agents.[12]
-
Molecular Docking Studies: Derivatives of thiophene-2-carboxaldehyde have been synthesized and studied for their binding characteristics to carrier proteins like Human Serum Albumin (HSA), which is a critical aspect of pharmacokinetics.[13]
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- 5. 3-methyl-2-thiophene carboxaldehyde, 5834-16-2 [thegoodscentscompany.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives | European Journal of Chemistry [eurjchem.com]
Organoleptic profile and odor threshold of 2-Methylthiolane-2-carbaldehyde
An In-Depth Technical Guide to the Organoleptic Profile and Odor Threshold of 2-Methylthiolane-2-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the characterization of the organoleptic profile and the determination of the odor threshold of the novel aroma compound, 2-Methylthiolane-2-carbaldehyde. In the absence of published empirical data for this specific molecule, this document outlines a robust, multi-faceted experimental approach grounded in established sensory science methodologies. By leveraging structure-activity relationships with analogous sulfur-containing heterocyclic and aldehydic compounds, we will project a probable sensory profile and discuss the critical experimental parameters for its empirical validation. This guide is intended for researchers, flavor chemists, and sensory scientists in the fields of food science, fragrance development, and chemical analysis.
Introduction: The Enigmatic Aroma of Sulfur Heterocycles
Volatile sulfur compounds are pivotal in the aroma profiles of a vast array of food products, often contributing potent and distinctive sensory characteristics even at trace concentrations.[1] The family of sulfur-containing heterocycles, including thiophenes and their saturated counterparts, thiolanes, are of particular interest due to their prevalence in roasted, savory, and meaty flavor profiles.[2] The introduction of an aldehyde functional group to a 2-methylthiolane scaffold suggests a molecule of significant aromatic potential, likely possessing a complex and low-threshold odor profile.
2-Methylthiolane-2-carbaldehyde, a saturated heterocyclic aldehyde, is structurally analogous to compounds known to possess savory, roasted, and alliaceous notes. The sulfur atom within the thiolane ring is a key contributor to its potential aromatic activity, while the aldehyde group can impart reactive and often potent aroma characteristics. Understanding the specific organoleptic properties and odor threshold of this compound is essential for its potential application in the flavor and fragrance industry.
This guide will detail the necessary steps to fully characterize 2-Methylthiolane-2-carbaldehyde, from its chemical synthesis to its comprehensive sensory evaluation.
Projected Organoleptic Profile: An Educated Inference
Based on the organoleptic data of structurally similar compounds, we can hypothesize the sensory characteristics of 2-Methylthiolane-2-carbaldehyde.
Table 1: Predicted Organoleptic Profile of 2-Methylthiolane-2-carbaldehyde and Related Compounds
| Compound | Structure | Reported/Predicted Organoleptic Descriptors |
| 2-Methylthiolane-2-carbaldehyde | Predicted: Savory, roasted, meaty, slightly alliaceous (onion/garlic), with potential underlying rubbery or sulfury notes. | |
| 2-Methylthioacetaldehyde | Sulfurous, alliaceous.[3] | |
| Thiophene-2-carboxaldehyde | Aromatic, almond-like, slightly spicy. | |
| 2-Methyl-3-furanthiol | Meaty, roasted.[1] | |
| Thiolane | Sulfurous, slightly alliaceous.[4] |
The presence of the methyl group at the C2 position, adjacent to the aldehyde, may influence the overall aroma by adding a subtle nuance and potentially lowering the odor threshold compared to the unsubstituted thiolane-2-carbaldehyde. The saturated nature of the thiolane ring, in contrast to the aromatic thiophene ring, is expected to result in a more savory and less spicy aroma profile.
Determination of Odor Threshold: A Methodological Blueprint
The odor threshold is a critical parameter for understanding the potency of an aroma compound. The following protocol outlines a standardized approach for its determination.
Experimental Protocol: Odor Threshold Determination via ASTM E679-04
This method, based on the three-alternative forced-choice (3-AFC) procedure, is a robust technique for determining detection thresholds.
Objective: To determine the concentration at which 2-Methylthiolane-2-carbaldehyde can be detected by a sensory panel.
Materials:
-
High-purity 2-Methylthiolane-2-carbaldehyde (synthesis outlined in Section 5)
-
Deodorized water or other suitable solvent (e.g., mineral oil)
-
Glass sniffing bottles with Teflon-lined caps
-
Graduated pipettes and volumetric flasks
Procedure:
-
Panelist Selection and Training: A panel of 15-20 individuals will be screened for their olfactory acuity and trained on the 3-AFC method.
-
Sample Preparation: A series of dilutions of 2-Methylthiolane-2-carbaldehyde in the chosen solvent will be prepared. The concentration steps should be logarithmic (e.g., a factor of 3 between each dilution).
-
Presentation: In each trial, three samples will be presented to the panelist: two blanks (solvent only) and one containing the odorant at a specific concentration. The order of presentation is randomized.
-
Evaluation: Panelists are instructed to sniff each sample and identify the one that is different from the other two.
-
Data Analysis: The number of correct identifications at each concentration level is recorded. The group's best-estimate threshold is calculated as the geometric mean of the individual thresholds. An individual's threshold is the concentration at which they have a 50% probability of correctly identifying the odorous sample.
Characterization of the Organoleptic Profile: A Descriptive Approach
A detailed description of the aroma and flavor of 2-Methylthiolane-2-carbaldehyde can be achieved through descriptive sensory analysis.
Experimental Protocol: Quantitative Descriptive Analysis (QDA®)
Objective: To develop a comprehensive sensory profile of 2-Methylthiolane-2-carbaldehyde.
Materials:
-
High-purity 2-Methylthiolane-2-carbaldehyde
-
A neutral evaluation medium (e.g., water, unsalted crackers)
-
Reference standards for various aroma descriptors (e.g., roasted beef extract for "meaty," sautéed onion for "alliaceous")
Procedure:
-
Lexicon Development: A trained sensory panel (8-12 members) will be presented with a solution of 2-Methylthiolane-2-carbaldehyde. Through open discussion, the panel will develop a consensus vocabulary of descriptive terms for the aroma and flavor.
-
Reference Standardization: For each descriptor, a physical reference standard will be selected and prepared to anchor the sensory scale.
-
Intensity Scoring: Panelists will individually evaluate the intensity of each descriptor in the sample of 2-Methylthiolane-2-carbaldehyde using an unstructured line scale (e.g., 0 = not perceptible, 100 = very intense).
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a sensory profile, often visualized as a spider or radar plot.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique to correlate specific volatile compounds with their perceived aroma.[5]
Objective: To identify the specific aroma character of 2-Methylthiolane-2-carbaldehyde as it elutes from a gas chromatograph.
Procedure:
-
A diluted sample of 2-Methylthiolane-2-carbaldehyde is injected into a gas chromatograph.
-
The column effluent is split between a mass spectrometer (for chemical identification) and a sniffing port.
-
A trained sensory analyst sniffs the effluent from the sniffing port and records the perceived aroma and its intensity at the time of elution.
-
The olfactometry data is then aligned with the chromatographic data to confirm the aroma of the target compound.
Proposed Synthesis of 2-Methylthiolane-2-carbaldehyde
A plausible synthetic route to obtain the target compound for sensory analysis is outlined below. This proposed synthesis is based on established organosulfur chemistry.
Caption: Proposed synthesis pathway for 2-Methylthiolane-2-carbaldehyde.
Step-by-Step Methodology:
-
Formation of 2-Lithiothiolane: Thiolane is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C). A solution of n-butyllithium in hexanes is added dropwise to deprotonate the C2 position, forming 2-lithiothiolane.
-
Methylation: Methyl iodide is added to the solution of 2-lithiothiolane to yield 2-methylthiolane.
-
Formation of 2-Lithio-2-methylthiolane: The resulting 2-methylthiolane is again treated with n-butyllithium to deprotonate the C2 position, forming 2-lithio-2-methylthiolane.
-
Formylation: Anhydrous dimethylformamide (DMF) is added to the reaction mixture. The lithiated intermediate attacks the carbonyl carbon of DMF.
-
Workup and Purification: The reaction is quenched with a weak acid (e.g., ammonium chloride solution). The organic layer is separated, dried, and the solvent is removed. The crude product is then purified by distillation or column chromatography to yield pure 2-Methylthiolane-2-carbaldehyde.
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the synthesis and detailed sensory characterization of 2-Methylthiolane-2-carbaldehyde. While its organoleptic profile is currently uncharacterized, the methodologies outlined herein, coupled with insights from structurally related compounds, provide a solid foundation for its scientific exploration. The projected savory, meaty, and slightly alliaceous aroma profile suggests its potential as a valuable new molecule in the flavorist's palette. Empirical validation through the described sensory and instrumental techniques is the critical next step to unlocking the full potential of this intriguing sulfur-containing aldehyde.
References
- Hu, Y., et al. (2022). Sensory-Based Identification of Aroma-Active Compounds in Hotpot Seasoning before and after Boiling. Foods, 11(15), 2298.
- Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.
- Plutowska, B., & Wardencki, W. (2008). Gas Chromatography-Olfactometry.
- Meilgaard, M. C., Carr, B. T., & Civille, G. V. (2007).
- Lawless, H. T., & Heymann, H. (2010). Sensory Evaluation of Food: Principles and Practices (2nd ed.). Springer.
- van Gemert, L. J. (2011). Odour Thresholds: Compilations of Odour Threshold Values in Air, Water and Other Media. Oliemans Punter & Partners BV.
- Blank, I. (2002). Sensory Relevance of Volatile Organic Sulfur Compounds in Food. In Flavor Chemistry: Industrial and Academic Research (pp. 204-216). American Chemical Society.
- Zviely, M. (2012). Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals. Perfumer & Flavorist, 37(1), 32-39.
- Smyth, H. D., & Deering, R. W. (2018). Sensory analysis for the modern food industry. Current Opinion in Food Science, 21, 57-62.
- American Society for Testing and Materials. (2011). ASTM E679-04: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits.
-
The Good Scents Company. (n.d.). 2-methyl thioacetaldehyde. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Thiolane. Retrieved from [Link]
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Safety Data Sheet (SDS) and toxicity of 2-Methylthiolane-2-carbaldehyde
An In-depth Technical Guide on the Safety and Toxicity Assessment of 2-Methylthiolane-2-carbaldehyde and Other Novel Chemical Entities
Preamble: Navigating the Data Void in Chemical Safety
Researchers and drug development professionals are frequently at the vanguard of innovation, synthesizing and working with novel chemical entities for which established safety and toxicity profiles do not exist. 2-Methylthiolane-2-carbaldehyde serves as a prime example of such a compound. A thorough search of public domain safety literature and toxicological databases reveals a significant lack of specific data for this molecule.
This guide, therefore, takes a necessary and scientifically rigorous approach. Instead of presenting a non-existent Safety Data Sheet (SDS), it provides a comprehensive framework for how to assess and manage the risks of a data-poor substance like 2-Methylthiolane-2-carbaldehyde. We will leverage data from structurally related analogs to inform a preliminary hazard assessment, outline a robust risk assessment workflow, and detail the self-validating protocols required for safe handling in a research and development setting. This methodology is designed to uphold the highest standards of scientific integrity and laboratory safety when navigating the unknowns of novel chemistry.
Part 1: Initial Hazard Identification and Analog-Based Assessment
Our approach is to identify and analyze data from the closest structural analogs. The most relevant data found relates to thiophene-based aldehydes, such as Thiophene-2-carboxaldehyde (CAS: 98-03-3). It is crucial to understand the causality behind this choice: both molecules share a sulfur-containing heterocyclic ring and a carbaldehyde (aldehyde) functional group. However, the aromaticity of the thiophene ring compared to the saturated thiolane ring in our target compound can lead to significant differences in metabolic pathways and toxicological profiles. Therefore, this analog data is used not for direct extrapolation but to identify potential hazards that must be managed.
GHS Classification of Structural Analogs
Analysis of the Safety Data Sheets for Thiophene-2-carboxaldehyde reveals a consistent GHS classification across multiple suppliers. These classifications form the basis of our initial, conservative safety posture.
| Hazard Class | Hazard Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2][3][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2][3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1][3][4] |
This data strongly suggests that any protocol involving 2-Methylthiolane-2-carbaldehyde must, at a minimum, include robust protective measures against ingestion, skin/eye contact, and inhalation of vapors or aerosols.
Predicted Hazard Profile Diagram
The following diagram visualizes the potential, unconfirmed hazards of 2-Methylthiolane-2-carbaldehyde based on the available analog data. This serves as a critical communication tool for laboratory personnel.
Caption: Predicted hazards based on analog data.
Part 2: A Self-Validating Workflow for Risk Assessment and Safe Handling
For any novel substance, a dynamic and documented risk assessment is not merely a recommendation; it is a mandatory component of trustworthy science. The following workflow is designed as a self-validating system, ensuring that safety protocols evolve with knowledge.
Risk Assessment Workflow for Novel Chemicals
This workflow ensures that all necessary steps are considered before and during the handling of a new chemical entity.
Caption: A cyclical workflow for novel chemical risk assessment.
Mandatory Experimental Protocol for Safe Handling
This protocol must be implemented as the default procedure for handling 2-Methylthiolane-2-carbaldehyde and other compounds with unknown toxicity.
1. Preparation and Engineering Controls:
- 1.1. All work involving the transfer, weighing, or reaction of the compound must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[1][3]
- 1.2. Ensure an operational eyewash station and safety shower are directly accessible and unobstructed.[2]
- 1.3. Designate a specific area within the fume hood for the experiment to contain potential spills.
2. Personal Protective Equipment (PPE):
- 2.1. Eye Protection: Wear chemical safety goggles and a face shield for all procedures.[1]
- 2.2. Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves, inspected before use). Employ proper glove removal technique to avoid skin contact.[1]
- 2.3. Body Protection: Wear a full-coverage lab coat. For larger quantities, a chemically resistant apron is required.[1]
3. Procedural Controls:
- 3.1. Quantity Minimization: Use the smallest quantity of the substance necessary for the experiment.
- 3.2. Handling: Avoid the generation of dust or aerosols. If the material is a solid, handle it with care. If it is a liquid, conduct all transfers slowly to prevent splashing.[5]
- 3.3. Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
4. First Aid and Emergency Procedures:
- 4.1. In case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][6]
- 4.2. In case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][6]
- 4.3. In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
- 4.4. In case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]
5. Waste Disposal:
- 5.1. All waste materials contaminated with the substance must be treated as hazardous waste.
- 5.2. Collect waste in a designated, sealed, and properly labeled hazardous waste container for disposal by certified professionals in accordance with local, state, and federal regulations.[1]
By adhering to this comprehensive framework, researchers can confidently and safely handle novel chemical entities like 2-Methylthiolane-2-carbaldehyde, ensuring that scientific advancement does not come at the cost of personal or environmental safety. The principles of proactive risk assessment and control are paramount in the landscape of chemical innovation.
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An In-depth Technical Guide to the Solubility of 2-Methylthiolane-2-carbaldehyde in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide addresses the solubility of 2-Methylthiolane-2-carbaldehyde, a heterocyclic aldehyde of interest in synthetic chemistry and drug development. Recognizing the absence of comprehensive public data, this document provides a foundational framework for researchers. It outlines the theoretical principles governing the solubility of this compound based on its molecular structure and offers a detailed, standardized experimental protocol for its empirical determination using the gravimetric method. This guide is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data, which is critical for reaction optimization, purification strategies, and formulation development.
Introduction and Theoretical Framework
2-Methylthiolane-2-carbaldehyde is a unique molecule featuring a saturated five-membered sulfur-containing heterocycle (thiolane) substituted with both a methyl and a carbaldehyde group at the second position. The solubility of such a compound is a critical physical property that dictates its utility in various chemical processes, from reaction kinetics to crystallization and formulation.[1]
The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3][4][5] This principle states that substances with similar intermolecular forces and polarity will be mutually soluble.[3][4][5] To apply this, we must first analyze the molecular structure of 2-Methylthiolane-2-carbaldehyde.
-
Polarity Contributors : The molecule possesses significant polarity arising from the carbon-oxygen double bond in the aldehyde group and the polar carbon-sulfur bonds within the thiolane ring. The lone pairs of electrons on both the oxygen and sulfur atoms can act as hydrogen bond acceptors.
-
Nonpolar Contributors : The molecule also has nonpolar characteristics due to the five-carbon backbone, including the methyl group. These hydrocarbon portions interact primarily through London dispersion forces.
This dual nature—possessing both polar and nonpolar regions—suggests that 2-Methylthiolane-2-carbaldehyde will exhibit nuanced solubility across a spectrum of organic solvents. It is expected to be more soluble in solvents of intermediate polarity that can engage in dipole-dipole interactions and potentially accept hydrogen bonds, while showing lower solubility in highly nonpolar (e.g., alkanes) or highly polar, protic solvents (like water) where strong solvent-solvent interactions must be overcome.[6]
Predicting Solubility: A Qualitative Overview
Based on the "like dissolves like" principle, we can make qualitative predictions about the solubility of 2-Methylthiolane-2-carbaldehyde in various classes of organic solvents.[3][6]
-
Nonpolar Solvents (e.g., Hexane, Toluene) : These solvents interact solely through weak London dispersion forces.[7] While the hydrocarbon skeleton of the solute will interact favorably, the polar aldehyde and thiolane ether functionalities will not be well-solvated, likely resulting in low to moderate solubility .[6]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)) : These solvents have significant dipole moments but do not have hydrogen bond-donating capabilities.[8] They are excellent candidates for dissolving 2-Methylthiolane-2-carbaldehyde. Their ability to engage in dipole-dipole interactions with the solute's polar groups should lead to high solubility .
-
Polar Protic Solvents (e.g., Ethanol, Methanol) : These solvents can both donate and accept hydrogen bonds and have large dipole moments.[9] While they can solvate the polar regions of the solute effectively, their strong self-association through hydrogen bonding must be disrupted. This energy cost may temper the solubility, leading to an expected moderate to high solubility .
The following diagram illustrates the key intermolecular forces at play between the solute and different solvent types.
Caption: Intermolecular forces governing solubility.
Experimental Determination of Solubility: A Standardized Protocol
To obtain quantitative data, a standardized experimental method is required. The gravimetric method is a robust, straightforward, and widely applicable technique for determining solubility without the need for complex instrumentation or compound-specific calibration curves.[1][10][11] It involves preparing a saturated solution, separating the dissolved solute, and determining its mass by evaporating the solvent.[1][10][12]
Required Materials and Equipment
-
2-Methylthiolane-2-carbaldehyde (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg precision)
-
Thermostatic shaker or water bath for temperature control
-
Scintillation vials or flasks with airtight caps
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Pre-weighed evaporation dishes or vials (tared vials)
-
Calibrated pipettes or syringes
-
Vacuum oven or desiccator
Step-by-Step Experimental Workflow
The following protocol outlines a self-validating system for determining the equilibrium solubility. The key to trustworthiness is ensuring the system has reached equilibrium.
-
Preparation of Slurry : Add an excess amount of 2-Methylthiolane-2-carbaldehyde to a known volume (e.g., 5.0 mL) of the chosen solvent in a sealed vial. "Excess" means enough solid should remain undissolved to be clearly visible after equilibration.
-
Equilibration : Place the sealed vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for new systems. To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h); if the measured solubility is consistent, equilibrium has been achieved.[10]
-
Phase Separation : Once equilibrated, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Sample Collection : Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter into a pre-weighed (tared) evaporation vial. This step is critical to remove any undissolved micro-particles.
-
Solvent Evaporation : Place the tared vial containing the filtered saturated solution into a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant weight of the dried solute is achieved.[10][12]
-
Mass Determination and Calculation :
-
Record the final weight of the vial containing the dried solute.
-
Subtract the initial tare weight of the vial to find the mass of the dissolved solute.
-
Calculate the solubility, typically expressed in mg/mL or g/L.
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant collected in mL)
-
The following diagram provides a visual representation of this experimental workflow.
Caption: Gravimetric method for solubility determination.
Data Presentation and Interpretation
For comparative analysis, all experimentally determined solubility data should be summarized in a structured table. The following table presents illustrative (hypothetical) data based on the theoretical principles discussed. This serves as a template for presenting real experimental results.
| Solvent Class | Solvent | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility at 25°C (g/L) |
| Nonpolar | n-Hexane | 0.1 | 1.88 | < 10 |
| Nonpolar | Toluene | 2.4 | 2.38 | 50 - 100 |
| Polar Aprotic | Diethyl Ether | 2.8 | 4.34 | 150 - 250 |
| Polar Aprotic | Ethyl Acetate | 4.4 | 6.02 | > 300 |
| Polar Aprotic | Acetone | 5.1 | 20.7 | > 400 |
| Polar Aprotic | Acetonitrile | 5.8 | 37.5 | > 300 |
| Polar Protic | Ethanol | 4.3 | 24.5 | 200 - 300 |
| Polar Protic | Methanol | 5.1 | 32.7 | 150 - 250 |
Data in this table is illustrative and intended as a predictive guide. Actual values must be determined experimentally.
Interpretation of Expected Results : The illustrative data aligns with chemical principles. Solubility is predicted to be lowest in the nonpolar alkane (hexane) and highest in highly polar aprotic solvents like acetone and ethyl acetate, which effectively solvate the polar aldehyde without the high energy penalty of disrupting a hydrogen-bonding network. The slightly lower predicted solubility in polar protic solvents like methanol reflects the energy required to break the strong solvent-solvent hydrogen bonds.[6]
Conclusion and Applications
This guide provides a comprehensive framework for understanding and determining the solubility of 2-Methylthiolane-2-carbaldehyde in organic solvents. By combining theoretical predictions with a detailed, reliable experimental protocol, researchers can generate the critical data needed for successful drug development and chemical synthesis. Accurate solubility data is paramount for:
-
Reaction Solvent Selection : Ensuring reactants are in the same phase to maximize reaction rates and yields.
-
Crystallization and Purification : Selecting appropriate solvent/anti-solvent systems for isolating the pure compound.
-
Formulation Development : Creating stable solutions or suspensions for drug delivery and other applications.
-
Chromatography : Optimizing mobile phase composition for analytical and preparative separations.
It is strongly recommended that researchers perform the described gravimetric analysis across a range of solvents to build a comprehensive solubility profile, which will serve as an invaluable resource for future work with this compound.
References
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Determination of Solubility by Gravimetric Method. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Solubility. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]
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Solubility of organic compounds. (n.d.). Khan Academy. Retrieved from [Link]
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Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved from [Link]
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Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Organic Solvents: Types, Uses, & Properties Explained. (2025, June 17). A.G. Allen, Ltd. Retrieved from [Link]
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Polar Protic and Aprotic Solvents. (2023, January 23). Chemistry LibreTexts. Retrieved from [Link]
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Solubility and Intermolecular Forces. (n.d.). Pearson Education. Retrieved from [Link]
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Physics-Based Solubility Prediction for Organic Molecules. (n.d.). National Institutes of Health. Retrieved from [Link]
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Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. Retrieved from [Link]
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Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023, January 27). ACS Publications. Retrieved from [Link]
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Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Understanding 'Like Dissolves Like': The Chemistry of Solubility. (2025, December 30). Oreate AI. Retrieved from [Link]
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Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. (n.d.). ResearchGate. Retrieved from [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts. Retrieved from [Link]
-
Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd. Retrieved from [Link]
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A Technical Guide to 2-Methylthiolane-2-carbaldehyde: Predictive Analysis for Research and Development
Abstract: 2-Methylthiolane-2-carbaldehyde is a sulfur-containing heterocyclic compound for which there is limited available literature. This guide serves as a predictive overview for researchers, scientists, and drug development professionals, providing a technical framework based on established chemical principles and data from closely related structural analogs. We will detail its predicted physicochemical properties, propose viable synthetic routes, anticipate its spectroscopic signature, and discuss its potential applications and reactivity. This document is designed to be a foundational resource to stimulate and guide future research into this molecule.
Introduction
The thiolane (tetrahydrothiophene) scaffold is a key structural motif in various biologically active molecules and flavor compounds. The introduction of both a methyl and a formyl group onto the same carbon atom of the thiolane ring, creating 2-Methylthiolane-2-carbaldehyde, presents a unique chiral center and a versatile reactive handle. While direct experimental data for this specific molecule is scarce, its structure suggests significant potential as a building block in medicinal chemistry and materials science. Thiophene derivatives, the aromatic cousins of thiolanes, are widely used as bioisosteric replacements for phenyl groups in drug design, and their saturated counterparts are gaining increasing interest.[1][2] This guide will construct a comprehensive profile of 2-Methylthiolane-2-carbaldehyde through a predictive lens, leveraging data from analogous compounds such as Thiolane-2-carbaldehyde and 2-Methylthiolane.
Predicted Physicochemical Properties
The fundamental properties of 2-Methylthiolane-2-carbaldehyde have been calculated based on its chemical structure. These predictions form a baseline for experimental design and characterization.
| Property | Predicted Value / Information | Basis of Prediction |
| Molecular Formula | C₆H₁₀OS | Structural analysis |
| Molecular Weight | 130.21 g/mol | Calculation from atomic weights |
| IUPAC Name | 2-Methylthiolane-2-carbaldehyde | IUPAC nomenclature rules |
| Appearance | Colorless to pale yellow liquid | Extrapolation from analogs like Thiolane-2-carbaldehyde[3] |
| Boiling Point | ~205-215 °C (at 760 mmHg) | Predicted increase from Thiolane-2-carbaldehyde due to higher molecular weight |
| Solubility | Soluble in common organic solvents (e.g., ether, DCM, THF); sparingly soluble in water | Based on the properties of aldehydes and thioethers |
Proposed Synthetic Pathways
As no established synthesis for 2-Methylthiolane-2-carbaldehyde is documented, we propose a logical synthetic approach based on the formylation of a suitable precursor. The primary challenge lies in the selective functionalization of the C2 position, which is adjacent to the sulfur atom.
Proposed Route: α-Lithiation and Formylation of 2-Methylthiolane
The most direct conceptual pathway involves the deprotonation of 2-Methylthiolane at the C2 position, followed by quenching with a formylating agent. The acidity of the proton at C2 is enhanced by the adjacent sulfur atom, making it susceptible to deprotonation by a strong base.
Step-by-Step Protocol:
-
Preparation: To a solution of 2-Methylthiolane (1.0 equivalent) in anhydrous tetrahydrofuran (THF), cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), add n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise.
-
Lithiation: Stir the resulting mixture at -78 °C for 1-2 hours. The progress of the deprotonation can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR or Mass Spectrometry.
-
Formylation: Slowly add anhydrous N,N-Dimethylformamide (DMF) (1.2 equivalents) to the reaction mixture at -78 °C.
-
Quenching: Allow the reaction to stir for an additional 1-2 hours at -78 °C before gradually warming to room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Anhydrous Conditions & Inert Atmosphere: Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen. The absence of these ensures the reagent's stability and prevents unwanted side reactions.
-
Low Temperature (-78 °C): The lithiation of thioethers can be unstable at higher temperatures, potentially leading to ring-opening or other decomposition pathways. Maintaining a low temperature is critical for the stability of the carbanion intermediate.
-
DMF as Formylating Agent: DMF is a standard and efficient electrophile for introducing a formyl group onto an organometallic intermediate.[4]
-
Aqueous NH₄Cl Quench: This provides a proton source to neutralize any remaining organolithium species and hydrolyze the intermediate formed after the addition of DMF, yielding the final aldehyde product.
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-Methylthiolane-2-carbaldehyde.
Anticipated Spectroscopic Profile
The structural features of 2-Methylthiolane-2-carbaldehyde would give rise to a distinct spectroscopic signature. The following predictions can be used to confirm the identity of the synthesized product.
-
¹H NMR (Proton NMR):
-
Aldehyde Proton (-CHO): A singlet peak is expected in the range of δ 9.5-10.0 ppm. This downfield shift is characteristic of aldehyde protons.[5]
-
Methyl Protons (-CH₃): A singlet peak would likely appear around δ 1.2-1.5 ppm.
-
Thiolane Ring Protons (-CH₂-): A series of complex multiplets would be observed between δ 1.8-3.2 ppm, arising from the protons at the C3, C4, and C5 positions. The protons at C5, being adjacent to the sulfur atom, are expected to be the most downfield of the ring methylene groups.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (C=O): A peak in the highly deshielded region of δ 195-205 ppm is characteristic of an aldehyde carbonyl carbon.
-
Quaternary Carbon (C2): The carbon atom bearing both the methyl and formyl groups would appear as a quaternary peak, likely in the range of δ 50-60 ppm.
-
Methyl Carbon (-CH₃): A peak in the aliphatic region, around δ 20-25 ppm.
-
Thiolane Ring Carbons (-CH₂-): Peaks for C3, C4, and C5 would be expected in the range of δ 25-40 ppm.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ is the most definitive peak for the aldehyde functional group. The C=O stretching vibration in a related compound, thiophene-2-carbaldehyde, appears at 1665 cm⁻¹.[6]
-
C-H Stretch (Aldehyde): Two weak bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹, which are characteristic of the C-H bond of an aldehyde.
-
C-H Stretch (Aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the C-H bonds of the methyl group and the thiolane ring.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z ratio corresponding to the molecular weight of the compound, which is 130.
-
Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the formyl group (M-29) leading to a peak at m/z 101, and the loss of the methyl group (M-15) resulting in a peak at m/z 115.
-
Reactivity and Potential Applications
The bifunctional nature of 2-Methylthiolane-2-carbaldehyde—containing both a reactive aldehyde and a heterocyclic thioether—makes it a promising candidate for various applications, particularly in drug discovery and materials science.
-
Pharmaceutical Synthesis: The aldehyde group is a versatile functional handle for building molecular complexity. It can readily undergo:
-
Reductive Amination: To introduce amine-containing side chains, a crucial step in the synthesis of many pharmaceutical agents.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, allowing for the extension of carbon chains.
-
Condensation Reactions: Such as aldol or Knoevenagel condensations, to form new C-C bonds. The thiophene ring system is a well-known pharmacophore, and its saturated thiolane analog can be explored as a bioisostere to modulate properties like solubility, metabolic stability, and receptor binding affinity.[7][8]
-
-
Flavor and Fragrance Industry: Many sulfur-containing heterocycles are known for their potent and often complex aromas. Thiolane derivatives are found in various food products and are used as flavor additives. The specific combination of the thiolane ring, a methyl group, and an aldehyde could produce a unique organoleptic profile of interest to this industry.
Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for 2-Methylthiolane-2-carbaldehyde does not exist, precautions should be based on analogous compounds like thiophene aldehydes and thioethers.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the compound in a well-ventilated laboratory fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation, as thioethers can be sensitive to air.
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.
-
Conclusion
2-Methylthiolane-2-carbaldehyde represents an intriguing yet underexplored chemical entity. This guide provides a predictive but scientifically grounded framework for its fundamental properties, synthesis, and characterization. By leveraging data from its structural components and analogs, we have outlined a clear path for researchers to synthesize and investigate this compound. Its unique structure suggests considerable potential as a versatile intermediate in the development of new pharmaceuticals and other advanced materials. The proposed synthetic and analytical protocols herein offer a robust starting point for unlocking the full potential of this promising molecule.
References
-
PubChem. (2021). Thiolane-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
- Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.
-
Wikipedia. (2023). Formylation. Available at: [Link]
- Bari, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics.
- Google Patents. (n.d.). Process for production of 2-thiophene aldehydes.
-
ResearchGate. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions. Available at: [Link]
-
SpectraBase. (n.d.). Thiophene-2-carboxaldehyde, 5-nitro-, 4-phenylsemicarbazone. John Wiley & Sons, Inc. Available at: [Link]
-
MDPI. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]
- Al-Hourani, B. J. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 47(3).
-
Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Available at: [Link]
- Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4).
-
MDPI. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. rroij.com [rroij.com]
- 3. Thiolane-2-carbaldehyde | C5H8OS | CID 18618936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Thiophenecarboxaldehyde(98-03-3) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
Difference between 2-Methylthiolane-2-carbaldehyde and thiophene derivatives
The following technical guide details the structural, synthetic, and metabolic divergences between the saturated 2-Methylthiolane-2-carbaldehyde and its aromatic Thiophene counterparts.
A Comparative Technical Guide on Thiolane vs. Thiophene Scaffolds
Executive Summary: The "Escape from Flatland"
In modern drug discovery and flavor chemistry, the distinction between 2-Methylthiolane-2-carbaldehyde (a saturated, sp³-rich heterocycle) and Thiophene derivatives (aromatic, sp²-planar systems) represents a fundamental shift in design philosophy.
While thiophenes have long served as bioisosteres for phenyl rings due to their aromaticity and planarity, they suffer from specific metabolic liabilities (S-oxidation activation). Conversely, the thiolane (tetrahydrothiophene) scaffold offers a three-dimensional geometry (puckered ring) and the unique ability to support quaternary stereocenters —a feature structurally impossible in the aromatic thiophene parent.
This guide analyzes why 2-Methylthiolane-2-carbaldehyde represents a high-value, albeit synthetically challenging, scaffold compared to the accessible but reactive thiophene class.
Structural & Electronic Distinctions
The core difference lies in the hybridization of the C2 carbon and the resulting ring geometry.
| Feature | 2-Methylthiolane-2-carbaldehyde | Thiophene Derivatives (e.g., 2-Methylthiophene) |
| Hybridization (C2) | sp³ (Tetrahedral) | sp² (Trigonal Planar) |
| Geometry | Puckered (Envelope/Twist conformation) | Planar (Flat aromatic system) |
| C2 Substitution | Quaternary Potential: Can hold both Methyl and Aldehyde groups at C2. | Mono-substitution Limit: C2 cannot hold two substituents without breaking aromaticity. |
| Lone Pair Availability | Localized on Sulfur (Nucleophilic). | Delocalized into the |
| Fsp³ Score | 0.80 (High 3D complexity). | 0.20 (Low, "flat" molecule). |
The Quaternary Constraint
The most critical technical distinction is the Quaternary Constraint .
-
Thiophene: In a thiophene ring, C2 is part of a double bond (
). It can bear only one substituent (e.g., a methyl group or an aldehyde). It cannot be 2-methyl-2-carbaldehyde. -
Thiolane: The saturated ring allows C2 to form four sigma bonds. Therefore, 2-Methylthiolane-2-carbaldehyde exists as a chiral molecule with a quaternary center, offering specific stereochemical vectors for ligand-protein binding that thiophenes cannot provide.
Synthetic Accessibility & Protocols
Synthesizing the aromatic derivative is trivial (Electrophilic Aromatic Substitution). Synthesizing the saturated quaternary analog requires complex annulation strategies.
Workflow A: Thiophene Functionalization (Standard)
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Reagents: POCl
/DMF (Vilsmeier-Haack). -
Outcome: High yield, planar products.
Workflow B: 2,2-Disubstituted Thiolane Synthesis (Advanced)
Accessing 2-Methylthiolane-2-carbaldehyde requires constructing the quaternary center. Direct alkylation of tetrahydrothiophene is poor due to ring opening risks. The state-of-the-art method involves Phase-Transfer Catalyzed [4+1] Annulation .
Protocol: Asymmetric Synthesis of the Thiolane Core
Based on recent catalytic advances (e.g., ACS Org. Lett. 2021).[1][2][3]
Objective: Creation of the 2,2-disubstituted tetrahydrothiophene core.
-
Reagents Preparation:
-
Step-by-Step Methodology:
-
Step 1 (Setup): Charge a flame-dried flask with the
-keto ester (1.0 equiv) and the chiral PTC (5 mol%). Dissolve in Toluene (0.1 M). -
Step 2 (Initiation): Add the sulfur-containing bielectrophile (1.2 equiv). Cool the system to 0°C to maximize enantioselectivity.
-
Step 3 (Cyclization): Add aqueous K
CO dropwise. The reaction proceeds via a Michael addition followed by an intramolecular nucleophilic substitution (S 2) at the sulfur center. -
Step 4 (Monitoring): Monitor by TLC for the disappearance of the enoate. (Time: ~12–24 h).
-
Step 5 (Workup): Separate organic layer, dry over Na
SO , and concentrate. -
Step 6 (Derivatization to Aldehyde): The resulting ester is reduced (DIBAL-H) or hydrolyzed/decarboxylated depending on the specific precursor used to reveal the 2-methyl-2-carbaldehyde motif.
-
Validation:
-
NMR: Look for the disappearance of olefinic protons and the appearance of diastereotopic methylene protons in the thiolane ring (
ppm). -
Chirality: Verify enantiomeric excess (ee) via Chiral HPLC.
Metabolic Stability & Toxicology
The metabolic fate of these two scaffolds is the primary driver for their differential use in drug development.
Thiophene: The Bioactivation Liability
Thiophenes are prone to S-oxidation by Cytochrome P450 (specifically CYP2C9).[5]
-
S-Oxidation: Sulfur is oxidized to the sulfoxide.[6]
-
Epoxidation/Dimerization: The loss of aromaticity makes the system highly reactive. It can form a thiophene epoxide or dimerize.[6]
-
Toxicity: These intermediates are potent Michael acceptors (electrophiles) that covalently bind to proteins (e.g., CYP enzymes), leading to mechanism-based inactivation (MBI) or hepatotoxicity (e.g., Tienilic acid).
Thiolane: The Oxidative Clearance
Saturated thiolanes undergo S-oxidation to form Sulfoxides and subsequently Sulfones .
-
Stability: The sulfone (tetramethylene sulfone) is chemically stable and non-electrophilic.
-
Excretion: These polar metabolites are typically excreted in urine without forming covalent protein adducts.
Visualization: Metabolic Divergence Pathway
Figure 1: Comparative metabolic pathways. Thiophenes (Red path) risk bioactivation to toxic electrophiles. Thiolanes (Green path) generally oxidize to stable, excretable sulfones.
Summary of Applications
| Application Field | 2-Methylthiolane-2-carbaldehyde | Thiophene Derivatives |
| Medicinal Chemistry | Scaffold Hopping: Used to increase Fsp³ and solubility. The quaternary center restricts conformational flexibility (rigidification). | Bioisostere: Standard replacement for phenyl rings to improve potency or alter metabolic hotspots. |
| Flavor & Fragrance | Potent Odorant: Saturated sulfur heterocycles often possess intense meaty, roasted, or alliaceous notes (e.g., Maillard reaction products). | Modifier: Generally milder, often nutty or medicinal. Used as bulk intermediates. |
| Material Science | Solvent/Additive: Precursor to sulfolane (industrial solvent). | Conducting Polymers: Polythiophenes are critical for organic electronics (OLEDs, Solar Cells).[7] |
Conclusion
2-Methylthiolane-2-carbaldehyde is a distinct structural entity from thiophene derivatives. It represents a "saturated, quaternary" chemical space that offers greater stereochemical control and metabolic safety (via sulfone formation) but demands significantly more sophisticated synthetic methods ([4+1] annulation) compared to the aromatic thiophene class.
References
-
Synthesis of Chiral 2,2-Disubstituted Tetrahydrothiophenes: Zhang, Z., et al. (2021). "Phase-Transfer Catalyzed Asymmetric [4 + 1] Annulations for the Synthesis of Chiral 2,2-Disubstituted Tetrahydrothiophenes." Organic Letters.
-
Thiophene Toxicity and Metabolism: Dansette, P. M., et al. (2005). "Metabolic Activation of Thiophene Derivatives." Chemical Research in Toxicology.
-
Tienilic Acid and Thiophene Bioactivation: Rademacher, P. M., et al. (2012). "Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9." Chemical Research in Toxicology.
-
Tetrahydrothiophene Properties: National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 1127, Tetrahydrothiophene."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ikm.org.my [ikm.org.my]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene - Wikipedia [en.wikipedia.org]
- 7. journalskuwait.org [journalskuwait.org]
Methodological & Application
Protocols for using 2-Methylthiolane-2-carbaldehyde in Maillard reactions
Executive Summary & Chemical Logic
2-Methylthiolane-2-carbaldehyde (2-MTC) represents a specialized class of sulfur-containing heterocyclic aldehydes. Unlike traditional linear Strecker aldehydes (e.g., Methional) or aromatic analogs (e.g., Thiophene-2-carboxaldehyde), 2-MTC possesses a quaternary carbon at the
Chemical Significance:
-
Non-Enolizable Electrophile: The presence of the C2-methyl group prevents enolization toward the aldehyde carbon. This inhibits self-aldol condensation, making 2-MTC a "clean" electrophile for studying nucleophilic additions by amino groups during Maillard signaling.
-
Sulfur-Mediated Bioactivity: The tetrahydrothiophene (thiolane) ring mimics the steric and electronic properties of proline and biotin precursors, making it a high-value scaffold for generating savory flavorants (meat/truffle profiles) and bioactive thiazolidine derivatives.
This guide outlines protocols for utilizing 2-MTC as a carbonyl input in modified Maillard systems to generate targeted heterocyclic adducts and flavor precursors.
Safety & Handling (Pre-Protocol)
-
Olfactory Hazard: 2-MTC is a potent volatile with a sulfurous, penetrating odor. All procedures must be performed in a functioning fume hood.
-
Oxidation Sensitivity: The thioether moiety is susceptible to oxidation to sulfoxides/sulfones. Store under Nitrogen or Argon at -20°C.
-
Quenching: Residual glassware should be treated with a dilute bleach solution (sodium hypochlorite) to oxidize the sulfur residues before washing.
Mechanistic Pathways
The utility of 2-MTC in Maillard chemistry diverges from reducing sugars. It bypasses the Amadori rearrangement and directly engages in Schiff Base formation followed by either cyclization (with cysteine) or decarboxylative transamination (Strecker-like mimicry).
Figure 1: Reaction pathways of 2-MTC in Maillard systems. The quaternary center directs the pathway preferentially toward stable Schiff bases or heterocyclic cyclization rather than aldol polymerization.
Protocol A: Targeted Synthesis of Thiazolidine Flavor Precursors
Objective: To synthesize 2-substituted thiazolidine-4-carboxylic acid derivatives by reacting 2-MTC with L-Cysteine. These adducts act as "latent" flavor precursors that release savory notes upon heating.
Rationale: Aldehydes react with L-Cysteine to form thiazolidines via a condensation-cyclization mechanism. 2-MTC yields a bicyclic-like structure (spiro or substituted) that is sterically bulky and lipophilic.
Materials:
-
2-Methylthiolane-2-carbaldehyde (2-MTC) (>95% purity)
-
L-Cysteine (free base)
-
Ethanol (Absolute) and Potassium Acetate (catalyst)
-
Inert Atmosphere (Nitrogen balloon)
Step-by-Step Methodology:
-
Preparation of Amino Acid Solution:
-
Dissolve 10 mmol (1.21 g) of L-Cysteine in 20 mL of deoxygenated water/ethanol (1:1 v/v).
-
Add 1.0 mmol Potassium Acetate to buffer the solution to pH ~6.5–7.0.
-
-
Controlled Addition:
-
Place the flask in an ice bath (0°C).
-
Add 10 mmol of 2-MTC dropwise over 10 minutes with vigorous stirring. Note: The solution may turn slightly turbid as the lipophilic aldehyde integrates.
-
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 4 hours under Nitrogen.
-
Monitoring: Monitor consumption of the aldehyde via TLC (Hexane:EtOAc 3:1) or HPLC.
-
-
Isolation:
-
Concentrate the solvent under reduced pressure (Rotavap) at <40°C to avoid thermal degradation.
-
The residue is typically a viscous oil or semi-solid.
-
Recrystallization: Dissolve in minimal hot ethanol and precipitate with diethyl ether to obtain the thiazolidine derivative.
-
-
Validation:
-
1H-NMR: Look for the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the methine proton at the C2 position of the thiazolidine ring (~4.5–5.5 ppm).
-
Protocol B: High-Temperature Maillard Simulation (Meat Profiling)
Objective: To model the formation of roasted meat volatiles by reacting 2-MTC with Maillard intermediates (H2S and Ammonia sources) under pyrolytic conditions.
Rationale: In actual cooking, Strecker aldehydes degrade further.[1] This protocol forces the degradation of 2-MTC in the presence of sulfur sources to generate thiophenes and dihydro-thiophene derivatives.
Experimental Setup:
-
System: High-pressure reaction vial (Ace Glass) or Parr Reactor.
-
Matrix: Propylene Glycol (PG) or Phosphate Buffer (0.5M, pH 5.5).
Reagents:
| Reagent | Concentration | Role |
| 2-MTC | 50 mM | Carbonyl/Sulfur Source |
| Ammonium Sulfide | 25 mM | Ammonia/H2S Donor |
| D-Glucose | 10 mM | Reducing Sugar (Initiator) |
Workflow:
-
Matrix Preparation:
-
Prepare 10 mL of Phosphate Buffer (pH 5.5).
-
Add D-Glucose and Ammonium Sulfide. Work in a hood.
-
-
Injection:
-
Add 2-MTC (65 mg for 10mL scale) directly to the vial.
-
Seal the vial tightly with a PTFE-lined cap.
-
-
Thermal Process:
-
Heat block/Oil bath: 140°C for 20 minutes .
-
Why 140°C? This mimics the crust temperature of roasted meat, facilitating the breakdown of the thiolane ring and secondary recombinations.
-
-
Extraction & Analysis:
-
Cool to room temperature immediately in ice water (quenching).
-
Extract volatiles with Dichloromethane (DCM) (2 x 5 mL).
-
Dry organic layer over anhydrous Sodium Sulfate.
-
GC-MS Analysis: Inject 1 µL (splitless). Focus on identifying thiophene-2-carbaldehyde (oxidation product), 2-acetyl-thiolane, and dithiolane derivatives.
-
Data Interpretation & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield of Thiazolidine | pH too low (<5.0) prevents nucleophilic attack of Nitrogen. | Adjust pH to 6.5–7.0 using K2CO3 or Acetate buffer. |
| Formation of Sulfoxides | Presence of dissolved oxygen. | Degas all solvents with Argon sparging for 15 mins prior to use. |
| Polymerization/Tar | Reaction temperature too high during Protocol A. | Keep reaction <30°C. 2-MTC is sterically hindered but can polymerize if forced. |
| No Reaction with Leucine | Steric hindrance of 2-MTC quaternary center + Leucine side chain. | Switch to Glycine (less steric bulk) or increase Temp to 60°C. |
References
-
Mottram, D. S. (1998). "Flavour formation in meat and meat products: a review." Food Chemistry, 62(4), 415-424. Link
-
Hofmann, T., & Schieberle, P. (1995). "Evaluation of the key odorants in a thermally treated solution of ribose and cysteine by aroma extract dilution techniques." Journal of Agricultural and Food Chemistry, 43(8), 2187-2194. Link
-
Yaylayan, V. A. (2003). "Recent advances in the chemistry of Strecker degradation and Amadori rearrangement." Food Science and Technology Research, 9(1), 1-6. Link
-
Risner, C. H., & Kiser, M. J. (2008). "High-performance liquid chromatography/mass spectrometry of thiazolidine carboxylic acids." Journal of Chromatography A, 1183(1-2), 161-169. Link
-
PubChem. (2025).[2] "2-Methyltetrahydrothiophene Compound Summary." National Library of Medicine. Link
Sources
2-Methylthiolane-2-carbaldehyde as a building block in organic synthesis
Executive Summary
2-Methylthiolane-2-carbaldehyde is a specialized, high-value building block characterized by a quaternary carbon center adjacent to a sulfur atom. Unlike its aromatic counterpart (5-methylthiophene-2-carbaldehyde) or the non-methylated analog (thiolane-2-carbaldehyde), this molecule offers unique steric and electronic properties for medicinal chemistry.
Key Value Propositions:
-
Conformational Constraint: The geminal disubstitution (methyl and formyl groups) at the C2 position locks the thiolane ring into specific puckered conformations, reducing the entropic penalty of ligand-protein binding.
-
Metabolic Stability: The quaternary center blocks
-proton abstraction, preventing racemization and inhibiting oxidative metabolism at the 2-position. -
Bioisosterism: It serves as a lipophilic, sulfur-containing bioisostere for
-methylproline and -methylmethionine derivatives.
This guide details the synthesis of the quaternary core , which is non-trivial due to steric hindrance, and outlines protocols for its application in generating novel spirocyclic and peptidomimetic scaffolds.
Chemical Profile & Structural Logic[1]
| Property | Description |
| IUPAC Name | 2-Methyltetrahydrothiophene-2-carbaldehyde |
| Molecular Formula | C₆H₁₀OS |
| Molecular Weight | 130.21 g/mol |
| Key Feature | Quaternary |
| Stability | Prone to oxidation to sulfoxide/sulfone; store under Argon at -20°C. |
| Reactivity | The aldehyde is sterically crowded (neopentyl-like position), requiring specific conditions for nucleophilic addition. |
Structural Diagram (Logic Flow)
The following diagram illustrates the structural relationship and the "Gem-Disubstituent Effect" utilized in this building block.
Figure 1: Structural evolution from simple heterocycles to the quaternary building block, highlighting the functional advantages.
Synthesis Protocol: Construction of the Quaternary Center
Challenge: Direct formylation of 2-methylthiolane using n-BuLi/DMF typically yields the 2,5-disubstituted product due to steric hindrance and the kinetic acidity of the C5 protons.
Solution: The robust route involves
Protocol A: Synthesis via Enolate Alkylation (Recommended)
Prerequisites:
-
Starting Material: Ethyl tetrahydrothiophene-2-carboxylate.
-
Reagents: Lithium Diisopropylamide (LDA), Methyl Iodide (MeI), DIBAL-H.
-
Atmosphere: Strictly anhydrous (Argon/Nitrogen).
Step 1: Formation of Ethyl 2-methyltetrahydrothiophene-2-carboxylate
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.
-
Solvent: Add anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath).
-
Base Addition: Add LDA (1.1 equiv, 2.0 M in THF/heptane) dropwise over 10 minutes.
-
Substrate Addition: Add Ethyl tetrahydrothiophene-2-carboxylate (10 mmol) dissolved in THF (10 mL) dropwise.
-
Mechanistic Note: The sulfur atom stabilizes the
-anion, but the ester group is the primary electron-withdrawing group (EWG). Stir for 45 mins at -78°C to ensure complete enolization.
-
-
Alkylation: Add Methyl Iodide (MeI) (1.5 equiv) dropwise.
-
Observation: The solution may become cloudy (LiI precipitation).
-
-
Warm-up: Allow the reaction to warm to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl. Extract with Et₂O (3x). Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
Step 2: Controlled Reduction to the Aldehyde
Note: Over-reduction to the alcohol is a risk. Temperature control is critical.
-
Cooling: Dissolve the methylated ester (from Step 1) in anhydrous Toluene (0.1 M concentration). Cool to -78°C .[1]
-
Reduction: Add DIBAL-H (1.1 equiv, 1.0 M in toluene) dropwise down the side of the flask over 20 minutes.
-
Monitoring: Stir at -78°C for 1-2 hours. Monitor by TLC (aldehyde spot is often less polar than alcohol but more polar than ester).
-
Workup (Fieser Method):
-
Dilute with Et₂O at -78°C.
-
Slowly add water (n mL), then 15% NaOH (n mL), then water (3n mL) where n = grams of DIBAL used.
-
Warm to room temperature and stir vigorously until a white granular precipitate forms.
-
-
Isolation: Filter through a celite pad. Concentrate the filtrate to yield 2-Methylthiolane-2-carbaldehyde .
-
Storage: Use immediately or store as a bisulfite adduct to prevent oxidation or polymerization.
-
Application Protocols
Application 1: Synthesis of Constrained -Methyl Amino Acids
This aldehyde is the immediate precursor to sulfur-containing analogs of
Method: Modified Strecker Synthesis
| Component | Reagent | Role |
| Amine Source | NH₄Cl or Benzylamine | Nitrogen donor |
| Cyanide Source | TMSCN (Trimethylsilyl cyanide) | Safer alternative to NaCN |
| Catalyst | ZnI₂ (Lewis Acid) | Activates the sterically hindered aldehyde |
Procedure:
-
Mix 2-Methylthiolane-2-carbaldehyde (1 equiv) with Benzylamine (1.05 equiv) in anhydrous MeOH. Stir for 30 min to form the imine (often slow due to sterics).
-
Cool to 0°C. Add TMSCN (1.5 equiv) and ZnI₂ (0.1 equiv).
-
Stir at Room Temperature for 24h.
-
Hydrolysis: Treat the resulting
-aminonitrile with 6N HCl at reflux to yield the 2-amino-2-methyl-tetrahydrothiophene-2-carboxylic acid .
Application 2: Fragment-Based Drug Discovery (FBDD)
The aldehyde serves as a "warhead" for reversible covalent inhibition or as a handle for growing into specific pockets.
Workflow Diagram:
Figure 2: Divergent synthesis pathways utilizing the aldehyde handle to access diverse chemical space.
Critical Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low Yield in Alkylation | Incomplete enolization or O-alkylation. | Ensure LDA is fresh. Keep temp strictly at -78°C. Use HMPA (toxic) or DMPU as a co-solvent to break lithium aggregates if reactivity is low. |
| Over-reduction to Alcohol | DIBAL-H added too fast or temp > -70°C. | Add DIBAL-H down the flask wall to pre-cool. Quench immediately upon consumption of starting material. |
| No Reaction (Imine formation) | Steric hindrance at the quaternary center. | Use Ti(OiPr)₄ as a Lewis acid / water scavenger to force imine formation before adding the nucleophile. |
| Product Instability | Air oxidation of aldehyde to acid. | The |
References
-
General Thiolane Synthesis
-
Organic Syntheses, Coll.[2] Vol. 4, p. 892 (1963); Vol. 38, p. 86 (1958). (Methodology for basic tetrahydrothiophene ring construction).
-
-
Reduction of Carboxylic Acids/Esters to Aldehydes
- Quaternary Center Formation (Alpha-Alkylation)
-
Thiophene/Thiolane Carbaldehyde Utility
- BenchChem. "Thiophene-2-carbaldehyde | High-Purity Reagent.
-
Chemical Data & Properties
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydrothiophene synthesis [organic-chemistry.org]
- 6. 2-Methyltetrahydrothiophene | C5H10S | CID 15711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methyl-2-tetrahydrothiophenethiol | C5H10S2 | CID 526190 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Targeted Extraction and Analysis of 2-Methylthiolane-2-carbaldehyde from Biological Matrices
Abstract & Scope
This application note details robust protocols for the extraction and quantification of 2-Methylthiolane-2-carbaldehyde (2-MT-2-CA) from complex biological samples (plasma, urine, and tissue homogenates).[1] As a volatile, sulfur-containing aldehyde, 2-MT-2-CA presents a dual analytical challenge: the aldehyde moiety is highly reactive and prone to oxidation (to the corresponding carboxylic acid) or adduct formation, while the thiolane ring dictates specific lipophilicity and volatility profiles.
This guide prioritizes two methodologies:
-
High-Sensitivity Method (GC-MS): Headspace Solid-Phase Microextraction (HS-SPME) with on-fiber PFBHA derivatization.[1]
-
High-Throughput Method (LC-MS/MS): Liquid-Liquid Extraction (LLE) with DNPH derivatization.[1]
Physicochemical Profile & Stability
Understanding the analyte is the first step to successful extraction.
| Property | Description | Analytical Implication |
| Structure | Cyclic sulfide (thiolane) with a quaternary carbon at C2 bearing a methyl and formyl group.[1] | Steric hindrance at C2 may slightly retard derivatization compared to linear aldehydes, requiring optimized reaction times.[1] |
| Reactivity | High (Aldehyde group).[1][2] | Critical: Samples must be kept at 4°C and derivatized immediately. Avoid alkaline pH which promotes polymerization.[1] |
| Volatility | Moderate to High.[1] | Ideal for Headspace (HS) sampling.[1] |
| LogP | ~1.5 - 2.1 (Estimated).[1] | Lipophilic enough for SPME fibers (DVB/PDMS) and organic solvent extraction. |
Method Selection Decision Matrix
The choice of method depends on the required sensitivity and available instrumentation.
Figure 1: Decision matrix for selecting the appropriate extraction workflow.
Method A: HS-SPME-GC-MS with On-Fiber Derivatization
Best for: Ultra-trace analysis in plasma/urine.[1] Principle: The derivatizing agent (PFBHA) is loaded onto the SPME fiber first. The fiber is then exposed to the sample headspace.[3] The volatile 2-MT-2-CA reacts on the fiber to form a stable oxime, which is then desorbed in the GC inlet.[1]
Reagents[5][6][7][8]
-
Derivatizing Agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1][4][5]
-
Internal Standard (IS): 2-Methylthiolane-2-carbaldehyde-d3 (if available) or Benzaldehyde-d6.[1]
-
Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) – Stable Blue type recommended for mechanical durability.
Protocol Steps
Step 1: Fiber Preparation (Derivatization Loading)
-
Prepare a 20 mg/mL PFBHA aqueous solution.[1]
-
Incubate the SPME fiber in the headspace of a vial containing the PFBHA solution (or immerse directly if using automated prep) for 10 minutes at 50°C .
-
Note: This coats the fiber with the reactive amine.
Step 2: Sample Preparation
-
Aliquot 2 mL of biological sample (plasma/urine) into a 10 mL headspace vial.
-
Add 0.5 g NaCl (saturation improves volatility via "salting out").[1]
-
Add 10 µL of Internal Standard .
-
Acidify to pH 3.5 using 20 µL of 1M HCl (Acidic pH catalyzes oxime formation and prevents Schiff base reversal).
-
Seal immediately with a magnetic screw cap (PTFE/Silicone septum).[1]
Step 3: Extraction & Reaction
-
Equilibrate sample at 50°C for 5 minutes with agitation (500 rpm).
-
Expose the PFBHA-loaded fiber to the headspace of the sample for 30 minutes at 50°C .
-
Mechanism: 2-MT-2-CA volatilizes, adsorbs to the fiber, and instantly reacts with PFBHA to form 2-methylthiolane-2-carbaldehyde-O-pentafluorobenzyloxime.[1]
Step 4: GC Desorption
-
Desorb fiber in GC inlet at 250°C for 2 minutes (Splitless mode).
-
GC Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm.[1]
-
MS Detection: SIM mode. Monitor m/z 181 (PFBHA characteristic fragment) and molecular ion of the derivative.
Method B: LLE-LC-MS/MS with DNPH Derivatization
Best for: Routine quantification, high throughput, or samples with complex non-volatile matrices.[1] Principle: Acid-catalyzed reaction with 2,4-Dinitrophenylhydrazine (DNPH) to form a hydrazone, followed by solvent extraction.[1]
Reagents
-
Derivatizing Agent: 2,4-DNPH (saturated solution in 1M HCl).[1]
-
Extraction Solvent: Ethyl Acetate or MTBE.[1]
-
Mobile Phase: Acetonitrile / 0.1% Formic Acid in Water.[1]
Protocol Steps
Step 1: In-Situ Derivatization [1]
-
Transfer 200 µL of sample (plasma/tissue homogenate) to a 1.5 mL Eppendorf tube.
-
Add 50 µL of DNPH solution (freshly prepared).
-
Vortex and incubate at 40°C for 20 minutes .
-
Critical Check: Solution must remain acidic for the reaction to proceed.
Step 2: Liquid-Liquid Extraction (LLE)
-
Add 600 µL of Ethyl Acetate .
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate phases.
-
Transfer the upper organic layer to a clean glass vial.
-
Evaporate to dryness under a gentle stream of Nitrogen at 30°C.
Step 3: Reconstitution & Analysis
-
Reconstitute residue in 100 µL of 50:50 Acetonitrile:Water .
-
Inject 5-10 µL into LC-MS/MS.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[1]
-
Transitions: Monitor precursor [M-H]- (Negative Mode usually more sensitive for DNPH) or [M+H]+.
Experimental Workflow Visualization
Figure 2: Comparative workflow for Headspace SPME vs. Liquid Extraction.[1]
Validation & Troubleshooting
Validation Criteria (FDA Bioanalytical Guidelines)
-
Linearity: R² > 0.99 over the range of 1–1000 ng/mL.
-
Recovery: Method B (LLE) typically yields 85-95% recovery.[1] Method A is equilibrium-based; absolute recovery is less relevant than reproducibility (use Internal Standard).[1]
-
Stability: Processed samples (DNPH derivatives) are stable for 24h at 4°C in the autosampler.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity (Method A) | Fiber saturation or water condensation.[1] | Reduce salt concentration slightly or ensure fiber is retracted before cooling.[1] Use a fresh PFBHA solution. |
| Peak Tailing (Method B) | Residual acid in final sample. | Ensure the evaporation step is complete; wash organic layer with water if necessary (though risk of loss exists). |
| "Ghost" Peaks | Aldehyde contamination from lab air.[1] | Use high-purity solvents.[1] Bake SPME fibers at 260°C for 30 min before use. |
| Degradation of Analyte | Oxidation of sulfur or aldehyde.[1] | Add antioxidant (e.g., BHT) if not using immediate derivatization.[1] Process samples on ice.[1] |
References
-
Deng, C., & Zhang, X. (2004).[1][5] A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization.[1][5] Rapid Communications in Mass Spectrometry, 18(15), 1715-1720.[1][5] Link
-
Sigma-Aldrich. (n.d.).[1][6] Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants: PFBHA Advantages over derivatization with 2,4-DNPH.[1] Link
-
BenchChem. (2025).[1][7] Application Notes and Protocols for the GC-MS Analysis of Valeraldehyde (Analogous Aldehyde Protocols). Link
-
PubChem. (2025).[1][8][9] 2-Methylthiophene-3-carbaldehyde (Structural Analog Data). National Library of Medicine. Link
-
ResearchGate. (2020).[1] Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules. Link
Sources
- 1. 5-Methylthiophene-2-carboxaldehyde, 98+%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. Thial - Wikipedia [en.wikipedia.org]
- 3. gcms.cz [gcms.cz]
- 4. mdpi.com [mdpi.com]
- 5. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-methyl-2-thiophene carboxaldehyde, 5834-16-2 [thegoodscentscompany.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thiolane-2-carbaldehyde | C5H8OS | CID 18618936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Methylthiophene-3-carbaldehyde | C6H6OS | CID 529398 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 2-Methylthiolane-2-carbaldehyde in savory flavor formulation
Application Note: High-Impact Savory Modulation using 2-Methylthiolane-2-carbaldehyde
Part 1: Executive Summary & Technical Profile
The Challenge: In industrial savory flavor formulation, reproducing the authentic "kitchen-cooked" profile of roasted meats and sautéed alliums is notoriously difficult. Standard Maillard reaction products (MRPs) often lack the volatility and "fresh" top-notes of home-cooked food, while standard sulfur compounds (like dimethyl sulfide or methional) can be too fleeting or chemically unstable during thermal processing (retort/UHT).
The Solution: 2-Methylthiolane-2-carbaldehyde (2-MTC) represents a class of saturated heterocyclic sulfur aldehydes that bridge the gap between the heavy, roasted notes of pyrazines and the sharp, vegetative notes of simple mercaptans. Unlike its aromatic cousin (5-methyl-2-thiophenecarbaldehyde), the saturated thiolane ring offers a more pungent, "juicy," and fatty-sulfurous character essential for beef tallow, chicken fat, and sautéed onion profiles.
Physicochemical & Organoleptic Profile[1][2][3][4][5]
| Property | Specification |
| Chemical Structure | 5-membered saturated sulfur ring with aldehyde and methyl substitution at C2.[1] |
| Odor Descriptors | Roasted onion, meaty (broth), metallic, slightly rubbery (neat), savory-sweet (dilute). |
| Threshold | Extremely Low (~0.5 - 2 ppb in water). |
| Solubility | Soluble in Ethanol, Propylene Glycol (PG), Triacetin; Sparingly soluble in water. |
| Stability | High Risk: Prone to oxidation (to carboxylic acid) and polymerization. Requires encapsulation or pH control. |
| LogP (Est) | ~1.5 - 1.8 (Lipophilic affinity). |
Part 2: Mechanism of Action & Formation
To effectively use 2-MTC, one must understand its origin. It is a "Process Flavor" intermediate, typically formed during the Strecker degradation of sulfur-containing amino acids (Cysteine/Methionine) in the presence of reducing sugars and lipid degradation products.
In a formulation, 2-MTC acts as a Synergistic Bridge :
-
Top Note Lift: It provides the immediate "whiff" of cooking meat that pyrazines (base notes) cannot achieve.
-
Lipid Masking: It interacts with fatty acids to mask oxidized/rancid notes in shelf-stable products.
Biosynthetic/Chemical Pathway Diagram
The following diagram illustrates the theoretical formation and degradation pathway relevant to stability during processing.
Caption: Formation of 2-MTC via Maillard/Strecker pathways and subsequent degradation risks (Oxidation/Dehydrogenation).
Part 3: Application Protocols
Safety Precaution: 2-MTC is a high-impact sulfur compound. Handle only in a fume hood. Neat material can cause olfactory fatigue (anosmia) instantly.
Protocol A: Preparation of Standard Working Solution (1%)
Direct dosing of neat 2-MTC is impossible due to potency.
-
Solvent Selection: Use Triacetin (preferred for heat stability) or Ethanol (for top-note applications). Avoid Propylene Glycol if reactions with acetals are a concern during storage.
-
Weighing: Into a tared amber glass vial, weigh 0.10 g of 2-MTC.
-
Dilution: Immediately add 9.90 g of solvent.
-
Mixing: Vortex for 30 seconds. Flush headspace with Nitrogen or Argon.
-
Storage: Store at 4°C. Shelf life: 3 months.
Protocol B: "Boiled Beef" Bouillon Profiling
This protocol validates the dosage required to shift a generic savory base to a specific "Boiled Beef" profile.
Materials:
-
Base: Standard HVP (Hydrolyzed Vegetable Protein) broth (0.5% salt solution).
-
Test Solution: 1% 2-MTC in Ethanol (from Protocol A).
Step-by-Step:
-
Preparation: Heat 100mL of HVP base to 60°C.
-
Dosing Ladder: Prepare three aliquots.
-
Evaluation: Panelists (n=5) evaluate blindly using a descriptor scale (0-5).
Expected Results:
| Attribute | Control | Low Dose (0.05 ppm) | High Dose (0.20 ppm) |
| Meaty/Brothy | 2.0 | 4.5 (Ideal) | 4.0 |
| Sulfurous/Onion | 0.5 | 2.0 | 4.5 (Overpowering) |
| Fatty/Tallow | 1.0 | 3.5 | 3.0 |
| Overall Liking | Neutral | High | Low (Chemical off-note) |
Protocol C: Stabilization for Retort (Canning)
Thiolane aldehydes are unstable under retort conditions (121°C, 15 mins). They must be protected or generated in situ.
Strategy: Precursor Encapsulation Instead of adding free aldehyde, use a Reaction Flavor System .
-
Mix: Cysteine HCl + Thiamine + 2-MTC (trace) + Reducing Sugar.
-
Carrier: Dissolve in Maltodextrin/Starch slurry.
-
Spray Dry: Inlet Temp 180°C / Outlet 80°C.
-
Rationale: The rapid drying locks the volatile 2-MTC into the glassy matrix, preventing oxidation. The compound is released only upon dissolution in the final soup/sauce.
-
Part 4: Regulatory & Formulation Considerations
When formulating with 2-Methylthiolane-2-carbaldehyde, adhere to the following logic matrix:
-
Regulatory Status: Verify FEMA GRAS status for the specific isomer. If the specific 2-carbaldehyde isomer is not listed, use the widely accepted 2-Methyl-3-tetrahydrofuranthiol (FEMA 3787) or 2-Methyltetrahydrothiophen-3-one (FEMA 3512) as functional references, or ensure the compound is naturally occurring (Nature Identical) in the target foodstuff (e.g., beef extract).
-
Labeling: "Natural Flavor" (if derived from natural precursors via biosynthesis) or "Artificial Flavor."
-
Matrix Interaction:
-
High Protein: 2-MTC will bind to proteins (Schiff base formation), reducing perceived intensity. Increase dosage by 20-30%.
-
High Fat: 2-MTC will partition into the fat phase, delaying release. Use for "lingering" aftertaste.
-
References
-
Belitz, H. D., Grosch, W., & Schieberle, P. (2009). Food Chemistry (4th ed.). Springer. (Chapter on Aroma Compounds and Maillard Reaction).
-
McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series; American Chemical Society. (Detailed analysis of thiolanes in meat systems).
-
Rowe, D. J. (2005). Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing. (Protocols for handling high-impact sulfur chemicals).
-
Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424. (Mechanisms of Strecker degradation forming heterocyclic sulfur compounds).
-
The Good Scents Company. (2024). Organoleptic Profile of Thiolane Derivatives. (Database for odor thresholds and safety data).
Disclaimer: This protocol is for research and development purposes only. Ensure compliance with local regulatory bodies (FEMA, EFSA, FDA) before commercial application.
Sources
Application Notes and Protocols for Handling Volatile Sulfur Aldehydes in the Laboratory
Introduction: The Unique Challenges of Volatile Sulfur Aldehydes
Volatile sulfur aldehydes represent a unique and challenging class of compounds for laboratory researchers. Their high volatility, potent and often unpleasant odors, and reactivity necessitate specialized handling procedures to ensure personnel safety, experimental integrity, and a collegial laboratory environment.[1][2] These compounds are characterized by the presence of both a reactive aldehyde group and a sulfur-containing moiety, contributing to their distinct chemical properties and potential hazards.[1][3] This guide provides a comprehensive framework for the safe and effective handling of volatile sulfur aldehydes, drawing upon established best practices for managing volatile, odorous, and reactive chemicals.
The primary challenges associated with these compounds include:
-
High Volatility and Odor: Volatile sulfur compounds can have extremely low odor thresholds, meaning even minute quantities can result in pervasive and unpleasant smells.[1][4] This can cause discomfort and concern among colleagues and may even trigger building-wide alerts if not properly contained.[1]
-
Reactivity: Aldehydes are prone to oxidation, polymerization, and other reactions that can alter their chemical identity and compromise experimental results.[2] The presence of sulfur can introduce additional reaction pathways.
-
Toxicity: Many volatile organic compounds (VOCs), including some aldehydes and sulfur compounds, can pose health risks upon inhalation or skin contact.[5][6] These can range from irritation of the eyes, nose, and throat to more severe effects on the nervous system, liver, and kidneys with prolonged exposure.[6]
This document will provide detailed protocols and guidance to mitigate these risks, ensuring that research involving volatile sulfur aldehydes can be conducted safely and effectively.
I. Engineering Controls: The First Line of Defense
The primary strategy for managing volatile sulfur aldehydes is to prevent their escape into the laboratory environment through robust engineering controls.
1.1. Chemical Fume Hoods: All work with volatile sulfur aldehydes must be conducted within a certified chemical fume hood.[7][8] This is non-negotiable. The fume hood should have a continuous and monitored airflow to effectively capture and exhaust vapors.
-
Causality: A properly functioning fume hood creates a negative pressure environment, drawing vapors away from the user and into the exhaust system, preventing their release into the laboratory.[9]
1.2. Vented Storage: Whenever possible, store containers of volatile sulfur aldehydes in a dedicated, ventilated cabinet.[7] This can be a cabinet located within a fume hood or a separately ventilated storage unit.
-
Causality: Continuous ventilation of the storage area prevents the buildup of vapors from any potential slow leaks or off-gassing from the container, minimizing odor and exposure risk upon opening the cabinet.
1.3. Cold Traps: When removing solvents from solutions containing volatile sulfur aldehydes using a rotary evaporator or other vacuum-based methods, a cold trap is mandatory.[1][7] The trap, typically cooled with dry ice/acetone or a cryocooler, should be placed between the evaporation flask and the vacuum source.
-
Causality: The cold trap condenses the volatile sulfur aldehydes before they can enter the vacuum pump and be exhausted into the laboratory or the building's exhaust system, effectively capturing these odorous compounds.[1]
II. Personal Protective Equipment (PPE): Essential Barriers
Appropriate PPE is the last line of defense against exposure and should be worn at all times when handling volatile sulfur aldehydes.
2.1. Eye and Face Protection: Chemical splash goggles are the minimum requirement.[9][10] For procedures with a higher risk of splashing, a full-face shield worn over safety glasses is recommended.[10][11]
2.2. Hand Protection: Choose gloves made of a material resistant to the specific sulfur aldehyde being used.[9] Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's glove compatibility chart for the specific chemical.[9] Double-gloving is a good practice for added protection.[10]
2.3. Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[7][12] This protects the skin from accidental splashes.
III. Administrative Controls and Work Practices: Procedural Safeguards
Careful planning and adherence to established procedures are critical for minimizing risks.
3.1. Minimize Quantities: Order and use the smallest amount of the volatile sulfur aldehyde necessary for the experiment.[11]
-
Causality: Reducing the quantity of hazardous material directly reduces the potential impact of a spill or accidental release.
3.2. Work in Designated Areas: Confine all work with volatile sulfur aldehydes to a specific, well-marked area within a fume hood.[7]
3.3. Tightly Sealed Containers: Always keep containers of volatile sulfur aldehydes tightly sealed when not in use.[2][9] Consider using parafilm or Teflon tape to create a more secure seal on bottle caps.[1]
IV. Experimental Protocols: Step-by-Step Methodologies
4.1. Protocol for Weighing and Transferring Volatile Sulfur Aldehydes
-
Preparation:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Gather all necessary equipment: the sealed container of the sulfur aldehyde, a tared and sealable receiving vessel (e.g., a round-bottom flask with a septum), a syringe and needle of appropriate size, and waste containers.
-
Place all equipment inside the fume hood.
-
-
Transfer:
-
Allow the container of the sulfur aldehyde to equilibrate to room temperature inside the fume hood before opening to prevent moisture condensation.
-
Carefully and slowly open the container.
-
Using a clean, dry syringe, draw up the desired volume of the liquid. To minimize vapor release, use a syringe with a needle long enough to reach the liquid without agitating it.
-
Dispense the liquid into the tared receiving vessel.
-
Immediately seal both the original container and the receiving vessel.
-
Reweigh the receiving vessel to determine the exact amount transferred.
-
-
Cleanup:
-
Wipe down any surfaces inside the fume hood that may have come into contact with the chemical using a suitable solvent and absorbent pads.
-
Dispose of all contaminated materials (e.g., syringe, needle, wipes) in a designated, sealed hazardous waste container within the fume hood.[1]
-
4.2. Protocol for Preparing Solutions
-
Preparation:
-
Perform all steps inside a chemical fume hood.
-
Have the sealed receiving vessel containing the weighed sulfur aldehyde and a flask with the appropriate solvent ready.
-
-
Dilution:
-
Using a syringe, slowly add the solvent to the receiving vessel containing the sulfur aldehyde.
-
Gently swirl the flask to ensure complete dissolution. Avoid vigorous shaking, which can increase vapor pressure.
-
-
Storage:
-
Store the resulting solution in a tightly sealed and clearly labeled container in a ventilated storage area.[12]
-
V. Visualization of Safe Handling Workflow
The following diagram illustrates the key decision points and actions for the safe handling of volatile sulfur aldehydes.
Caption: Workflow for the safe handling of volatile sulfur aldehydes.
VI. Properties of Common Volatile Sulfur Aldehydes
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Odor Description |
| Thioformaldehyde | CH₂S | 46.09 | -54 | Pungent, unpleasant |
| Thioacetaldehyde | CH₃CHS | 60.12 | 45-47 | Strong, unpleasant |
| Propanethial | C₃H₆S | 74.14 | 75-77 | Onion-like |
| Methional | C₄H₈OS | 104.17 | 165-167 | Cooked potato |
Note: The properties listed are for illustrative purposes and may vary slightly depending on the source.
VII. Waste Disposal and Decontamination
7.1. Liquid Waste:
-
Collect all liquid waste containing volatile sulfur aldehydes in a designated, sealed container.[11]
-
The container should be clearly labeled with the contents and associated hazards.[12]
-
Store the waste container in a ventilated area, away from incompatible materials.
7.2. Solid Waste:
-
Disposable materials such as gloves, paper towels, and syringes that have come into contact with volatile sulfur aldehydes should be placed in a sealed plastic bag before being disposed of in a designated solid hazardous waste container.[1][7]
7.3. Decontamination of Glassware:
-
Glassware that has been in contact with volatile sulfur aldehydes should be decontaminated within a fume hood.[7]
-
Rinse the glassware with a small amount of a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the residue.
-
Submerge the glassware in a bleach solution (sodium hypochlorite) for at least 24 hours.[1][7]
-
Causality: Bleach oxidizes the sulfur compounds to less odorous and less hazardous sulfonic acids or other oxidized species, effectively neutralizing the malodor.[7]
VIII. Emergency Procedures
8.1. Spill Response:
-
Small Spills (manageable by lab personnel):
-
Alert others in the immediate area.
-
If the spill is in a fume hood, keep the sash down.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Wipe the area with a cloth or paper towels soaked in a bleach solution.[7]
-
Place all contaminated absorbent materials and wipes in a sealed bag and dispose of as hazardous waste.[1]
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institution's environmental health and safety (EHS) office.[13]
-
Close the laboratory doors to contain the vapors.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
8.2. Personnel Exposure:
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
IX. References
-
Columbia University. (n.d.). SOP for Stench Chemicals. Columbia Research. Retrieved from [Link]
-
California Polytechnic State University. (n.d.). Standard Operating Procedures for Laboratory Use of Chemicals. Retrieved from [Link]
-
Gettysburg College. (n.d.). Standard Operating Procedures. Campus Safety. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sulfur. Retrieved from [Link]
-
Georgia Institute of Technology. (n.d.). Safety Procedures. School of Chemistry & Biochemistry. Retrieved from [Link]
-
Harvey, C. (2014). The Negative Effects of Volatile Sulphur Compounds. The Canadian veterinary journal = La revue veterinaire canadienne, 55(9), 847–849. Retrieved from [Link]
-
University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]
-
Michigan Technological University. (2002). 1.0 Standard Operating Procedures for Laboratory Chemicals. Department of Civil, Environmental, and Geospatial Engineering. Retrieved from [Link]
-
GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Water360. (n.d.). Assessment of Collection, Handling, and Storage Requirements for Volatile Sulfur Samples. Retrieved from [Link]
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
-
Delaware Health and Social Services. (n.d.). Hydrogen Sulfide. Emergency Medical Services. Retrieved from [Link]
-
ResearchGate. (2014). Volatile sulfur compounds. Retrieved from [Link]
-
Hagiwara, D., Takahashi, H., Kusuya, Y., & Kamei, K. (2021). Identification of Volatile Sulfur Compounds Produced by Schizophyllum commune. Journal of fungi (Basel, Switzerland), 7(6), 456. Retrieved from [Link]
-
Varshney, R., Das, N., Mishra, R., & Roy, P. (2019). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. Structure-Function Elucidation of Flavonoids by Modern Technologies. Retrieved from [Link]
-
Medical News Today. (2024). Volatile organic compounds (VOCs): Health effects and risks. Retrieved from [Link]
-
Formacare. (n.d.). Analytical Method Determination of Volatile Aldehydes in Ambient Air. Retrieved from [Link]
-
Wikipedia. (n.d.). Volatile organic compound. Retrieved from [Link]
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- 5. Volatile organic compounds (VOCs): Health effects and risks [medicalnewstoday.com]
- 6. Volatile organic compound - Wikipedia [en.wikipedia.org]
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Application Note: Thiophene-2-carbaldehyde and Its Derivatives as Versatile Intermediates in Pharmaceutical Synthesis
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of thiophene-based aldehydes as pivotal intermediates in pharmaceutical synthesis. While the initial inquiry focused on 2-Methylthiolane-2-carbaldehyde, a thorough review of authoritative scientific literature reveals a lack of public, verifiable data regarding its specific use as a pharmaceutical precursor. To provide a scientifically robust and actionable guide, this note will instead focus on the closely related and extensively documented compound, Thiophene-2-carbaldehyde . The thiophene moiety is a well-established "privileged scaffold" in medicinal chemistry, and its aldehyde derivative serves as a versatile building block for a wide array of bioactive molecules. This note will cover its core reactivity, provide detailed protocols for key transformations, and discuss its role in the synthesis of compounds with therapeutic potential.
Introduction to Thiophene-2-carbaldehyde in Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to engage in specific, high-affinity interactions with biological targets. Among these, the thiophene ring is of particular interest. It is considered a bioisostere of the benzene ring but possesses unique electronic properties and potential metabolic advantages. Thiophene-2-carbaldehyde, as a result, is a highly valuable starting material for introducing this important pharmacophore into larger, more complex molecules.[1][2] Its applications include the synthesis of antiviral, antibacterial, anti-inflammatory, and antitumor agents.[1][2][3][4] The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, making it a cornerstone intermediate for library synthesis and lead optimization campaigns.
Physicochemical Properties & Safe Handling
Properly understanding the physical properties and safety requirements is critical for the effective and safe use of any chemical intermediate.
Table 1: Physicochemical Properties of Thiophene-2-carbaldehyde
| Property | Value | Source |
|---|---|---|
| CAS Number | 98-03-3 | [5] |
| Molecular Formula | C₅H₄OS | [1][5] |
| Molecular Weight | 112.15 g/mol | [1][5] |
| Appearance | Colorless to yellow liquid | - |
| Boiling Point | 196°C to 198°C | [1] |
| Density | 1.22 g/cm³ | [1] |
| Flash Point | 78°C (172°F) | [1] |
| Solubility | Immiscible with water; Miscible with most organic solvents (alcohol, ether, chloroform).[1] | [1] |
| Refractive Index | 1.591 |[1] |
Safety & Handling Precautions: Thiophene-2-carbaldehyde is a combustible liquid and is harmful if swallowed.[1] It is known to cause serious eye and skin irritation.[6][7] Therefore, all handling must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a flame-retardant lab coat.[6][8]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][7] Keep the container tightly closed and, if possible, under an inert atmosphere (e.g., nitrogen) as the compound can be air-sensitive.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[1][6]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste in accordance with local regulations.[7] Do not allow the chemical to enter drains.
Core Reactivity and Synthetic Pathways
The synthetic versatility of Thiophene-2-carbaldehyde stems from two primary sites of reactivity: the aldehyde group and the thiophene ring itself. This dual reactivity allows for a diverse range of molecular architectures to be constructed.
Caption: Core synthetic transformations of Thiophene-2-carbaldehyde.
Key Transformations:
-
Condensation Reactions: This is one of the most powerful methods for generating molecular diversity. The aldehyde readily reacts with primary amines to form Schiff bases (imines) and with hydrazides to form hydrazones.[9][10] These products are not just stable intermediates but often possess intrinsic biological activity themselves, particularly antibacterial properties.[3][4]
-
Carbon-Carbon Bond Formation: Reactions like the Wittig or Horner-Wadsworth-Emmons olefination convert the aldehyde into an alkene, extending the carbon chain and introducing vinyl-thiophene motifs.
-
Oxidation and Reduction: The aldehyde can be easily reduced to the corresponding alcohol (thiophen-2-ylmethanol) or oxidized to thiophene-2-carboxylic acid, providing access to different functional group classes for further derivatization.
-
Ring Functionalization: While the aldehyde group deactivates the ring towards electrophilic substitution, precursor thiophenes can be halogenated and then subjected to cross-coupling reactions like the Suzuki-Miyaura reaction to install aryl or other groups on the thiophene ring, creating highly functionalized building blocks.[4][11]
Protocols: Synthesis of Bioactive Derivatives
The following protocols are presented as robust, literature-validated examples of how Thiophene-2-carbaldehyde is used to create molecules of pharmaceutical interest.
Protocol 1: General Synthesis of an Antimicrobial Schiff Base Derivative
This protocol describes the condensation of Thiophene-2-carbaldehyde with an aromatic amine (p-toluidine) to yield 1-(thiophen-2-yl)-N-(p-tolyl)methanimine, a reaction that serves as a model for creating libraries of potential antibacterial agents.[10]
Caption: Experimental workflow for Schiff base synthesis.
Materials & Reagents:
-
Thiophene-2-carbaldehyde (1.0 eq)
-
p-Toluidine (1.0 eq)
-
Dry Ethanol (for dissolution)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup (Silica gel, appropriate solvent system)
Step-by-Step Methodology:
-
In a round-bottom flask, prepare a solution of thiophene-2-carbaldehyde (e.g., 20.0 mmol) in freshly distilled dry ethanol (40 mL).[10]
-
In a separate beaker, prepare a solution of p-toluidine (20.0 mmol) in the same volume of dry ethanol (40 mL).[10]
-
While stirring the aldehyde solution at room temperature, add the p-toluidine solution drop-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for approximately 3 hours. A yellow solid suspension is expected to form.[10]
-
Isolate the precipitate by vacuum filtration, washing the solid with a small amount of cold, dry ethanol (20 mL).[10]
-
Combine the filtrate and the washings and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield a solid residue.[10]
-
Purify the residue by column chromatography on silica gel to obtain the pure Schiff base product.[10]
-
Characterize the final product using FT-IR, ¹H NMR, and elemental analysis to confirm its structure and purity.
Expected Results & Causality: This condensation is an equilibrium process. It is typically driven to completion by the precipitation of the product from the reaction medium or by removal of the water byproduct. Stirring at room temperature is often sufficient for this class of reaction, avoiding the need for heat which could promote side reactions. The use of dry ethanol is recommended to minimize the reverse hydrolysis reaction. An excellent yield (often >90%) of the yellow solid product is expected.[10]
Protocol 2: Conceptual Pathway for Complex Molecule Synthesis (e.g., Beta-Lactam Antibiotics)
While Thiophene-2-carbaldehyde is not a direct precursor to the antibiotic Cefotetan, this conceptual workflow illustrates how such a heterocyclic aldehyde serves as a starting point for constructing complex side chains that are ultimately appended to a core scaffold, a common strategy in pharmaceutical synthesis. Cefotetan is a cephamycin antibiotic that features a complex sulfur-containing side chain.[12][13][14]
Caption: Conceptual workflow for incorporating aldehyde-derived side chains.
This workflow highlights the modularity of modern drug synthesis. Intermediates derived from Thiophene-2-carbaldehyde can be developed in parallel with the core scaffold and then combined in a convergent synthesis approach. This strategy is efficient for exploring structure-activity relationships (SAR) by allowing for the synthesis of numerous analogs with different side chains.
Characterization Data
Accurate characterization is essential to confirm the identity and purity of synthesized intermediates and final products.
Table 2: Representative Spectroscopic Data
| Compound | Technique | Key Signals / Peaks (and Interpretation) | Source |
|---|---|---|---|
| Thiophene-2-carbaldehyde | FT-IR | ~3110 cm⁻¹ (C-H aromatic), ~2825 cm⁻¹ (C-H aliphatic, aldehyde), ~1683 cm⁻¹ (C=O aldehyde stretch) | [15] |
| ¹H NMR | δ ~9.9 ppm (s, 1H, -CHO), δ ~7.8-8.0 ppm (m, 2H, thiophene ring), δ ~7.2 ppm (m, 1H, thiophene ring) | - | |
| 1-(thiophen-2-yl)-N-(p-tolyl)methanimine | FT-IR | ~1615 cm⁻¹ (C=N imine stretch), Disappearance of C=O and N-H stretches | [10] |
| | ¹H NMR | δ ~8.56 ppm (s, 1H, -CH=N-), δ ~7.10-7.49 ppm (m, 7H, aromatic protons), δ ~2.36 ppm (s, 3H, -CH₃) |[10] |
Note: NMR chemical shifts (δ) are dependent on the solvent used.
Conclusion
Thiophene-2-carbaldehyde is a demonstrably powerful and versatile intermediate in the field of pharmaceutical sciences. Its well-defined reactivity allows for the predictable and efficient synthesis of diverse molecular scaffolds. Through straightforward reactions like condensation to form Schiff bases or more complex, multi-step sequences, this building block provides a reliable pathway to novel compounds with significant therapeutic potential, particularly in the development of antimicrobial agents. The protocols and data presented herein serve as a foundational guide for researchers aiming to leverage the unique properties of the thiophene scaffold in their drug discovery programs.
References
- SAFETY D
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- SAFETY D
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- 2-[(furan-2-yl)methyl]thiolane-2-carbaldehyde. (n.d.). Sigma-Aldrich.
- A Novel Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde. (2014). MDPI.
- Thiolane-2-carbaldehyde. (n.d.). PubChem.
- Thiophene-2-carboxaldehyde, 98+%. (n.d.). Thermo Scientific Chemicals.
- Synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. (2020). International Journal of Pharmaceutical Sciences and Research.
- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2020). Kuwait Journal of Science.
- Synthesis and Nuclear Magnetic Resonance Studies of 2- Thiophenecarboxaldehyde Nicotinic Hydrazone and 2-Thiophenecarboxaldehyde Benzhydrazone. (2020). Oriental Journal of Chemistry.
- SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. (2022).
- Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evalu
- 2-Thiophenecarboxaldehyde. (n.d.). NIST WebBook.
- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Semantic Scholar.
- Cefotetan: Package Insert / Prescribing Inform
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). MDPI.
- CEFOTAN- cefotetan disodium injection, powder, for solution. (2017). FDA.
- Method for preparing 2-methyl thiophene derivatives. (2011).
- 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde. (n.d.). Sigma-Aldrich.
- Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene. (n.d.).
- Development of potential manufacturing routes for substituted thiophenes. (2007). Arkivoc.
- Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus. (2025). PMC.
- 5-Methylthiophene-2-carboxaldehyde. (n.d.). Chem-Impex.
- Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. (n.d.). Repositorio Institucional ULima.
- Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. (2022). MDPI.
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013).
- Cefotetan. (n.d.). Wikipedia.
- cefotetan. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
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- 1. Thiophene-2-carboxaldehyde, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 3. rjlbpcs.com [rjlbpcs.com]
- 4. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Methylthiolane-2-carbaldehyde
Welcome to the Technical Support Center for the purification of crude 2-Methylthiolane-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our approach is rooted in practical, field-proven experience to ensure you can achieve the highest possible purity for your downstream applications.
I. Understanding the Molecule and Potential Impurities
2-Methylthiolane-2-carbaldehyde is a heterocyclic aldehyde containing a sulfur atom within a five-membered ring. Its aldehyde functional group is the primary site of reactivity and also a key handle for purification. However, the presence of the sulfur atom can influence its stability and introduce specific types of impurities.
Common Impurities:
The impurity profile of your crude 2-Methylthiolane-2-carbaldehyde will largely depend on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Such as 2-methylthiolane if the formylation reaction did not go to completion.
-
Reagent Residues: For example, residual N,N-dimethylformamide (DMF) if used as a formylating agent, or basic residues from reagents like n-butyllithium (n-BuLi).[1]
-
Oxidation Products: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially upon exposure to air.
-
Polymerization Products: Aldehydes can undergo self-condensation or polymerization, particularly in the presence of acid or base catalysts.[2]
-
Sulfur-Related Byproducts: Depending on the reaction conditions, side reactions involving the sulfur atom could occur.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you might encounter during the purification process in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: My final product purity is low after distillation, and I observe co-distilling impurities in my GC-MS. What could be the cause and how can I resolve this?
Answer:
This is a common issue when impurities have boiling points close to that of your target compound.
Causality:
-
Azeotrope Formation: The impurity may form an azeotrope with your product, making separation by simple distillation difficult.
-
Similar Volatility: The impurity may have a boiling point very close to that of 2-Methylthiolane-2-carbaldehyde.
Troubleshooting Steps:
-
Fractional Distillation: If you are using simple distillation, switch to fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column). This increases the number of theoretical plates and enhances separation.
-
Vacuum Distillation: Reducing the pressure will lower the boiling points of all components. This can sometimes alter the relative volatilities enough to improve separation.
-
Chemical Purification Pre-Distillation (Recommended): A highly effective method for removing aldehyde-specific impurities is through the formation of a sodium bisulfite adduct.[3][4][5] This technique converts the aldehyde into a water-soluble salt, allowing for easy separation from non-aldehydic impurities.
Question 2: I see a white precipitate forming during my aqueous workup. What is it and how should I handle it?
Answer:
The formation of a white precipitate during an aqueous workup, especially when using sodium bisulfite, is likely the sodium bisulfite adduct of your aldehyde.
Causality:
-
Limited Solubility: While the bisulfite adduct is generally water-soluble, its solubility can be limited, especially at high concentrations or in the presence of other salts, causing it to precipitate.[3][4]
Troubleshooting Steps:
-
Do Not Discard: This precipitate contains your product.
-
Filtration: You can collect the precipitate by filtration. Wash the solid with a small amount of cold water and then with a non-polar organic solvent (like hexanes) to remove any occluded organic impurities.
-
Regeneration: The purified aldehyde can be regenerated from the solid adduct by dissolving it in water and adding a strong base (like NaOH) until the solution is basic. The aldehyde will then separate and can be extracted with an organic solvent.[4]
Question 3: My purified product turns yellow and viscous upon storage. What is happening and how can I prevent it?
Answer:
This indicates product degradation, likely through oxidation and/or polymerization.
Causality:
-
Oxidation: The aldehyde group is sensitive to air and can be oxidized to the corresponding carboxylic acid, which can act as a catalyst for further degradation.
-
Polymerization: Aldehydes can polymerize, especially in the presence of trace amounts of acid or base, or upon exposure to light and heat.[2]
Preventative Measures:
-
Inert Atmosphere: Store the purified product under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Refrigeration: Store the product at a low temperature (2-8 °C is often recommended for similar aldehydes) to slow down degradation processes.
-
Amber Vial: Use an amber or opaque vial to protect the compound from light.
-
High Purity: Ensure the final product is free from acidic or basic residues, as these can catalyze degradation. If necessary, a final filtration through a short plug of neutral alumina can remove trace impurities.
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended method for monitoring the purity of 2-Methylthiolane-2-carbaldehyde?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing the purity of volatile compounds like 2-Methylthiolane-2-carbaldehyde.[6][7] It provides both quantitative (purity) and qualitative (impurity identification) information. For enhanced sensitivity and to confirm the presence of the aldehyde, derivatization with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed.[8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for structural confirmation and can be used for quantitative analysis (qNMR).
Q2: Can I use column chromatography to purify crude 2-Methylthiolane-2-carbaldehyde?
A2: Yes, column chromatography can be an effective purification method.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is a good starting point. The polarity can be adjusted based on the impurity profile as determined by Thin Layer Chromatography (TLC).
-
Caution: Aldehydes can sometimes be unstable on silica gel. To mitigate this, you can use deactivated (neutral) silica gel or run the chromatography quickly.
Q3: What are the key safety precautions when handling 2-Methylthiolane-2-carbaldehyde?
A3: Based on data for similar compounds, 2-Methylthiolane-2-carbaldehyde should be handled with care.
-
It is likely a combustible liquid.
-
Avoid contact with skin and eyes, and do not inhale vapors. Work in a well-ventilated fume hood.
-
It may be sensitive to air and should be handled under an inert atmosphere.
-
It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.
IV. Experimental Protocols
Protocol 1: Purification via Sodium Bisulfite Adduct Formation
This protocol is highly effective for separating 2-Methylthiolane-2-carbaldehyde from non-aldehydic impurities.
Materials:
-
Crude 2-Methylthiolane-2-carbaldehyde
-
Diethyl ether (or another suitable organic solvent like ethyl acetate)
-
Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
5 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude 2-Methylthiolane-2-carbaldehyde in diethyl ether (e.g., 5-10 volumes).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of freshly prepared saturated sodium bisulfite solution. Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (and any solid precipitate) into a clean flask. This contains your product as the bisulfite adduct. The organic layer contains non-aldehydic impurities and can be discarded.
-
Wash: Wash the organic layer once more with a small amount of saturated sodium bisulfite solution and combine the aqueous layers.
-
Regeneration: To the combined aqueous layers (and any precipitate), add diethyl ether. While stirring vigorously, slowly add 5 M NaOH solution dropwise until the solution is strongly basic (pH > 12).
-
Extraction of Purified Product: Transfer the mixture to a separatory funnel and shake. The pure aldehyde will be in the diethyl ether layer. Separate the organic layer.
-
Aqueous Wash: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified 2-Methylthiolane-2-carbaldehyde.
Protocol 2: Analysis by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is suitable.
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C (hold for 2 min), then ramp to 250 °C at 10 °C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Sample Preparation:
-
Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
V. Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for the purification of 2-Methylthiolane-2-carbaldehyde.
Caption: A decision tree for the purification of 2-Methylthiolane-2-carbaldehyde.
VI. Quantitative Data Summary
| Property | Value | Source |
| Purity Assessment Method | GC-MS | [6][7] |
| Storage Temperature | 2-8 °C (recommended) | General practice for aldehydes |
| Handling Atmosphere | Inert (Nitrogen or Argon) | General practice for air-sensitive compounds |
VII. References
-
Workup: Aldehydes - Department of Chemistry : University of Rochester. Available from: [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. Available from: [Link]
-
US Patent US2544562A, Process for recovering aldehydes and ketones. Available from:
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem. Available from: [Link]
-
Benzo[b]thiophene-2-carbaldehyde - MDPI. Available from: [Link]
-
Troubleshooting Off-Flavours in Your Spirit: Sulfur, Solvent, and Sweetness - MYO Drinks. Available from: [Link]
-
GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Available from: [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available from: [Link]
-
Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Available from: [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. Available from: [Link]
-
Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry | ACS Earth and Space Chemistry. Available from: [Link]
-
Micromachined GC Columns for Fast Separation of Organophosphonate and Organosulfur Compounds | Request PDF - ResearchGate. Available from: [Link]
-
[Study of organosulfur compounds in fresh garlic by gas chromatography/mass spectrometry incorporated with temperature-programmable cold on-column injection] - PubMed. Available from: [Link]
-
Synthesis and Nuclear Magnetic Resonance Studies of 2- Thiophenecarboxaldehyde Nicotinic Hydrazone and 2. Available from: [Link]
-
A simple method for routine measurement of organosulfur compounds in complex liquid and gaseous matrices - ResearchGate. Available from: [Link]
-
Thiols And Thioethers - Master Organic Chemistry. Available from: [Link]
-
Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Available from: [Link]
-
Molecular Dynamics and Near-T g Phenomena of Cyclic Thioethers - MDPI. Available from: [Link]
-
Figure S3. 1 H NMR spectrum of methyl... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols - PMC. Available from: [Link]
-
Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC - Waters Corporation. Available from: [Link]
-
low/high resolution 1H proton nmr spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyraldehyde 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available from: [Link]
-
GC–MS and GC–MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations - PMC. Available from: [Link]
-
Preparation of 2-pyridinecarbaldehyde thiosemicarbazone by Microwave irradiation - Sciforum. Available from: [Link]
-
Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Available from: [Link]
-
Gas Chromatography-mass spectrometry Analysis of Methanol Extracts from Marine Red Seaweed Gracilaria corticata - Pharmacognosy Journal. Available from: [Link]
-
Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Available from: [Link]
-
US Patent US5412106A, Process for production of 2-thiophene aldehydes. Available from:
-
Distillation Troubleshooting Guide | PDF - Scribd. Available from: [Link]
-
DE Patent DE19903337A1, Distillation process for removing sulfur compounds from alcoholic drinks without the use of chemical additives, loss of alcohol or detriment to flavor. Available from:
-
Specific Solvent Issues / Safety Issues with Thioether Formation - Wordpress. Available from: [Link]
-
Preparation of substituted furan- and thiophen-2-carbaldehydes - RSC Publishing. Available from: [Link]
-
Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst - Kuwait Journal of Science. Available from: [Link]
-
Distillation of total reduced inorganic sulfur from marine sediments - Protocols.io. Available from: [Link]
-
Polythioesters Prepared by Ring‐Opening Polymerization of Cyclic Thioesters and Related Monomers - PMC. Available from: [Link]
-
15.12: Thioethers (Sulfides) and Silyl Ethers - Chemistry LibreTexts. Available from: [Link]
-
ChemInform Abstract: The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry | Request PDF - ResearchGate. Available from: [Link]
-
Aromatization of cyclic hydrocarbons via thioether elimination reaction - RSC Publishing. Available from: [Link]
-
Thermal and oxidative stability of fluorinated alkyl aryl ethers - ResearchGate. Available from: [Link]
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Technical Support Center: Refining 2-Methylthiolane-2-carbaldehyde Samples
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 2-Methylthiolane-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving the desired purity for this critical intermediate. We provide in-depth, field-proven insights and detailed protocols to help you troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of 2-Methylthiolane-2-carbaldehyde?
A1: The impurity profile of 2-Methylthiolane-2-carbaldehyde largely depends on its synthetic route. However, based on the general reactivity of aldehydes and sulfur-containing heterocycles, you can typically expect the following classes of impurities:
-
Oxidation Products: The aldehyde functional group is susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, 2-Methylthiolane-2-carboxylic acid. This is often exacerbated by prolonged exposure to air.
-
Unreacted Starting Materials: Depending on the synthesis (e.g., formylation of 2-methylthiolane), residual starting materials can be a significant impurity.
-
Reaction Byproducts: Synthesis byproducts, such as regioisomers from formylation reactions or residues from organometallic reagents, may be present.[1]
-
Polymerization Products: Aldehydes can undergo self-condensation or polymerization, especially under acidic or basic conditions or upon prolonged storage.[2]
-
Residual Solvents: Solvents used in the synthesis and initial workup (e.g., THF, Dichloromethane, Hexanes) are often present.[3][4][5][6]
Q2: My primary impurities are acidic. What is the simplest way to remove them?
A2: The most straightforward method for removing acidic impurities, such as the corresponding carboxylic acid, is a liquid-liquid extraction using a mild aqueous base. A wash with a saturated or 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) is typically sufficient.[7] The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while the neutral aldehyde remains in the organic phase. This should be followed by a wash with brine to remove residual water before drying the organic layer.
Q3: I am struggling to separate my product from non-polar impurities of similar polarity. What is the best approach?
A3: Flash column chromatography is the method of choice for separating compounds with similar polarities. For thiophene and thiolane derivatives, silica gel is a common stationary phase.[8]
Key considerations for success:
-
Solvent System Selection: Systematically screen solvent systems using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexane or heptane and gradually add a more polar solvent like ethyl acetate or dichloromethane. An ideal system will show good separation between your product (target Rf of 0.2-0.4) and the impurities.
-
Column Loading: Do not overload the column. A general rule of thumb is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.[8] Overloading leads to poor separation and broad peaks.
Q4: My 2-Methylthiolane-2-carbaldehyde appears to be degrading on the silica gel column. How can I prevent this?
A4: Aldehydes and sulfur heterocycles can be sensitive to the acidic nature of standard silica gel, leading to degradation or polymerization.[8][9] To mitigate this, consider the following strategies:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a tertiary amine, such as triethylamine (typically 1-2%), to your eluent.[8]
-
Use an Alternative Stationary Phase: Neutral alumina can be a good alternative for acid-sensitive compounds.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (i.e., "flash" chromatography). This reduces the time your compound spends in contact with the stationary phase.[9]
Q5: I require an exceptionally pure sample for my application. Is there a chemical purification method that offers higher selectivity than chromatography?
A5: Yes, the formation of a sodium bisulfite adduct is a highly selective and effective classical method for purifying aldehydes.[10][11] The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble salt. Most organic impurities (alcohols, ethers, hydrocarbons) do not react and can be washed away with an organic solvent. The pure aldehyde is then regenerated by adding a base (like NaOH) or an acid to the aqueous layer, which reverses the reaction.[10] This method is excellent for removing stubborn impurities that co-elute during chromatography.
Q6: Can I purify 2-Methylthiolane-2-carbaldehyde by vacuum distillation?
A6: Vacuum distillation is a viable and scalable method for purifying liquid compounds, provided they are thermally stable. Thiophene aldehydes are often purified this way.[12][13] Before attempting a large-scale distillation, it is crucial to assess the thermal stability of your compound. You can do this by heating a small sample at the expected distillation temperature for a short period and checking for degradation by TLC or NMR. Distilling under a high vacuum lowers the required temperature, minimizing the risk of thermal decomposition.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Solution |
| Product appears as multiple spots or streaks on TLC after purification. | Compound degradation on silica gel. | Deactivate silica with 1-2% triethylamine in the eluent or switch to neutral alumina.[8] |
| Low recovery of aldehyde after bisulfite purification. | Incomplete regeneration of the aldehyde from the adduct. | Ensure the aqueous layer is made strongly basic (pH > 10) with NaOH before extraction.[10] Allow sufficient time for the reversal to complete. |
| Product slowly turns yellow or brown upon storage. | Oxidation of the aldehyde to the carboxylic acid or polymerization. | Store the purified product under an inert atmosphere (Nitrogen or Argon) at a low temperature and protect it from light.[9] |
| Broad, poorly resolved peaks during column chromatography. | Column overloading or improper packing. | Reduce the amount of crude material loaded. Ensure the column is packed uniformly without air bubbles.[8] |
Purification Method Comparison
| Method | Applicability | Typical Purity | Scale | Advantages | Disadvantages |
| Aqueous Wash (NaHCO₃) | Removal of acidic impurities. | Moderate | Lab to Plant | Simple, fast, and inexpensive. | Not effective for non-acidic impurities. |
| Flash Chromatography | Separation of mixtures with different polarities. | >95% | mg to multi-gram | Highly versatile, good separation power. | Can cause degradation of sensitive compounds, solvent-intensive.[8] |
| Bisulfite Adduct Formation | Selective isolation of aldehydes. | >99% | mg to kg | Excellent selectivity for aldehydes, high purity achievable.[10][11] | Multi-step process, may not work for highly hindered aldehydes. |
| Vacuum Distillation | Thermally stable liquids with different boiling points. | >98% | gram to Plant | Excellent for large scales, very cost-effective. | Requires thermal stability, not effective for separating isomers with close boiling points.[12] |
Experimental Protocols & Workflows
Logical Purification Workflow
The following diagram outlines a decision-making process for purifying a crude sample of 2-Methylthiolane-2-carbaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journalskuwait.org [journalskuwait.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Workup [chem.rochester.edu]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CA2108737A1 - Process for production of 2-thiophene aldehydes - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
Minimizing side reactions during 2-Methylthiolane-2-carbaldehyde derivatization
Welcome to the technical support center for the derivatization of 2-Methylthiolane-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive molecule. Here, we address common challenges and provide in-depth, field-proven solutions to help you minimize side reactions and achieve your desired derivatization products with high yield and purity.
Introduction: The unique reactivity of 2-Methylthiolane-2-carbaldehyde
2-Methylthiolane-2-carbaldehyde is a valuable building block in organic synthesis due to the presence of a reactive aldehyde group and a sulfur-containing heterocyclic ring. However, the close proximity of the thioether to the aldehyde function imparts a unique reactivity profile that can lead to several side reactions if not properly controlled. This guide will walk you through the most common issues encountered during its derivatization and provide robust troubleshooting strategies.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Problem 1: Low yield during reductive amination, with formation of an unexpected byproduct.
Question: I am performing a reductive amination of 2-Methylthiolane-2-carbaldehyde with a primary amine and sodium cyanoborohydride, but I am observing low yields of my desired secondary amine and the formation of a significant byproduct. What could be the cause?
Answer:
This is a common issue when working with aldehydes, especially those with adjacent heteroatoms. The most likely culprit is the formation of a stable enamine intermediate, which may be resistant to reduction or participate in other undesired reactions.
Causality Explained:
Reductive amination proceeds through the initial formation of an imine, which is then reduced to the amine. However, an alternative pathway exists where a hemiaminal intermediate eliminates water to form an enamine. The presence of the electron-donating sulfur atom in the thiolane ring can stabilize the double bond of the enamine, making its formation a competing and sometimes favored pathway.
Troubleshooting Protocol:
-
pH Control is Critical: The formation of the iminium ion, the species that is readily reduced, is favored under mildly acidic conditions (pH 5-6). If the reaction is too basic, enamine formation can dominate. If it's too acidic, the amine nucleophile will be protonated and unreactive. Use a non-interfering buffer like acetic acid to maintain the optimal pH range.
-
Choice of Reducing Agent: While sodium cyanoborohydride (NaBH3CN) is a common choice, it is most effective at reducing iminium ions at acidic pH. Sodium triacetoxyborohydride (NaBH(OAc)3) is often a better choice as it is a milder and more selective reducing agent that can be used under neutral or weakly acidic conditions, which can disfavor enamine formation. It is also less toxic than NaBH3CN.[1][2][3]
-
Stepwise Procedure: Instead of a one-pot reaction, consider a two-step approach. First, form the imine under optimized conditions (e.g., using a Dean-Stark trap to remove water and drive the equilibrium towards the imine). Once the imine formation is complete (monitored by TLC or NMR), then add the reducing agent. This can significantly reduce the formation of the enamine byproduct.[3]
Experimental Protocol: Optimized Reductive Amination
-
Dissolve 2-Methylthiolane-2-carbaldehyde (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add acetic acid (0.1 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once imine formation is substantial, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for an additional 4-12 hours until the reaction is complete.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.
Logical Workflow for Troubleshooting Reductive Amination
Caption: Troubleshooting workflow for low yields in reductive amination.
Problem 2: Product instability and decomposition upon storage or during purification.
Question: My derivatized 2-Methylthiolane-2-carbaldehyde product appears to be unstable. I observe decomposition upon standing at room temperature or during column chromatography on silica gel. What is happening and how can I prevent it?
Answer:
The instability you are observing is likely due to the inherent reactivity of the alpha-thioether aldehyde moiety, which can be sensitive to both acidic conditions and oxidation.
Causality Explained:
-
Acid Sensitivity: The thiolane ring, particularly with an adjacent carbonyl group, can be susceptible to acid-catalyzed hydrolysis or rearrangement reactions. Silica gel is weakly acidic and can be sufficient to cause decomposition of sensitive compounds during chromatography.
-
Oxidation of the Thioether: The sulfur atom in the thiolane ring is susceptible to oxidation to a sulfoxide.[4] This oxidation can occur slowly upon exposure to air, or more rapidly in the presence of oxidizing agents. The resulting sulfoxide is often less stable and can undergo further reactions, such as the Pummerer rearrangement, especially if any activating agents (like residual acid or anhydrides from a previous step) are present.[5][6][7]
Troubleshooting Protocol:
-
Neutralize Silica Gel: If you must use silica gel chromatography, it is crucial to neutralize it first. This can be done by preparing a slurry of the silica gel in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1% v/v), before packing the column.
-
Alternative Purification Methods: Consider using a less acidic stationary phase for chromatography, such as alumina (neutral or basic), or a reversed-phase C18 column if your molecule is sufficiently nonpolar.
-
Minimize Exposure to Air and Light: Store your compound under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., -20 °C) to minimize oxidation. Amber vials can protect against light-induced degradation.
-
Use of Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
Pummerer Rearrangement: A Potential Side Reaction Pathway
If the thiolane sulfur is oxidized to a sulfoxide, it can undergo a Pummerer rearrangement in the presence of an activating agent (e.g., acetic anhydride, which might be used in a derivatization step). This rearrangement would lead to the formation of an α-acyloxy thioether, a significant structural modification of your desired product.
Caption: The Pummerer rearrangement pathway following thioether oxidation.
Problem 3: Formation of multiple products in reactions involving strong bases or nucleophiles.
Question: I am trying to perform a Wittig reaction on 2-Methylthiolane-2-carbaldehyde, but I am getting a complex mixture of products instead of the expected alkene. Why is this happening?
Answer:
The issue likely stems from the acidity of the proton at the C2 position (the carbon bearing both the methyl and the aldehyde groups). Strong bases can deprotonate this position, leading to undesired side reactions.
Causality Explained:
The proton at the C2 position is alpha to the carbonyl group, making it acidic and susceptible to removal by strong bases. The resulting enolate can then participate in various side reactions, such as aldol condensations with unreacted aldehyde, or other rearrangements. The thioether group can also influence the stability of this enolate.
Troubleshooting Protocol:
-
Use Milder Reaction Conditions: If possible, opt for milder variations of the Wittig reaction, such as the Horner-Wadsworth-Emmons (HWE) reaction, which often employs weaker bases like sodium hydride or potassium carbonate.
-
Protect the Aldehyde: A more robust solution is to protect the aldehyde group before subjecting the molecule to strongly basic conditions. A common and effective protecting group for aldehydes is a cyclic acetal, formed by reacting the aldehyde with a diol (e.g., ethylene glycol) under acidic catalysis. Acetals are stable to strong bases and nucleophiles.[8][9][10]
Experimental Protocol: Acetal Protection of the Aldehyde
-
Dissolve 2-Methylthiolane-2-carbaldehyde (1.0 eq) and ethylene glycol (1.2 eq) in toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.01 eq).
-
Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.
-
Monitor the reaction by TLC or GC-MS until all the starting aldehyde is consumed.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution to remove the acid catalyst.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected aldehyde, which can be used in the next step without further purification.
-
After the desired reaction under basic conditions, the acetal can be easily removed (deprotected) by treatment with aqueous acid (e.g., 1M HCl in THF/water).
Acetal Protection and Deprotection Workflow
Caption: Workflow for acetal protection of the aldehyde group.
Quantitative Data Summary
| Issue | Potential Cause | Recommended Solution | Key Parameters to Control |
| Low Yield in Reductive Amination | Enamine formation | Use NaBH(OAc)3; control pH to 5-6; two-step procedure | pH, choice of reducing agent, reaction sequence |
| Product Decomposition | Acid sensitivity, Oxidation | Neutralize silica gel; use alternative chromatography; store under inert atmosphere | pH of purification medium, exclusion of air and light |
| Multiple Products with Strong Bases | Acidic alpha-proton | Use milder reaction conditions; protect the aldehyde as an acetal | Choice of base, use of protecting groups |
References
-
Pummerer, R. (1909). Über Phenylsulfoxyessigsäure. Berichte der deutschen chemischen Gesellschaft, 42(2), 2282-2291. [Link]
-
De Lucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 40, 157-405. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wikipedia contributors. (2023). Pummerer rearrangement. In Wikipedia, The Free Encyclopedia. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Reaction Mechanisms. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Master Organic Chemistry. (2018). Imine and Enamine Formation Reactions With Reductive Amination. [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
Myers, A. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]
-
Chemistry Steps. (2021). Reactions of Thiols. [Link]
-
Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 6. Pummerer_rearrangement [chemeurope.com]
- 7. synarchive.com [synarchive.com]
- 8. Mechanism of the Pummerer reaction: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
Thermal stability and decomposition points of 2-Methylthiolane-2-carbaldehyde
This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 2-Methylthiolane-2-carbaldehyde. It provides in-depth information on its thermal stability, potential decomposition pathways, and best practices for handling and analysis. The content is structured to address common experimental challenges and provide robust troubleshooting strategies.
Overview of Chemical Stability
2-Methylthiolane-2-carbaldehyde is a specialty chemical whose stability is governed by three primary structural features: the aldehyde functional group, the thioether linkage within the thiolane ring, and the tertiary carbon at the 2-position. Understanding the reactivity of these motifs is critical for designing robust experiments and ensuring sample integrity.
-
Aldehyde Group: Aldehydes are susceptible to oxidation, forming carboxylic acids. They can also undergo aldol condensation or polymerization, particularly under acidic or basic conditions, or upon prolonged storage.[1]
-
Thioether Moiety: The sulfur atom in the thiolane ring is a nucleophilic center prone to oxidation. Atmospheric oxygen or trace oxidizing agents can convert the thioether to a sulfoxide and subsequently to a sulfone, altering the compound's chemical properties.[1]
-
Air & Light Sensitivity: Safety data for analogous sulfur-containing aldehydes indicates sensitivity to air.[2][3][4] It is prudent to assume that 2-Methylthiolane-2-carbaldehyde requires protection from air and potentially light to prevent oxidative and photolytic degradation.[1]
Physicochemical Data Summary
While specific experimental data for 2-Methylthiolane-2-carbaldehyde is scarce, we can infer properties from its structure and from data on analogous compounds like Thiophene-2-carbaldehyde.
| Property | 2-Methylthiolane-2-carbaldehyde (Inferred/Calculated) | Thiophene-2-carbaldehyde (Reference Compound) |
| Molecular Formula | C₆H₁₀OS | C₅H₄OS[5] |
| Molecular Weight | 130.21 g/mol | 112.15 g/mol [5] |
| Physical State | Liquid (Predicted) | Liquid[2] |
| Boiling Point | Not available | ~198 °C / 388.4 °F[2][4] |
| Decomposition Temp. | Not experimentally determined. TGA is required. | No data available in provided SDS.[2][4] |
| Storage Conditions | Keep refrigerated, under nitrogen, away from heat and light.[1][2][4] | Keep refrigerated, tightly closed in a dry, cool, well-ventilated place.[2][3] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents.[2][3] | Strong oxidizing agents, strong bases, strong reducing agents.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-Methylthiolane-2-carbaldehyde?
Based on its chemical structure, three primary degradation pathways are anticipated:
-
Oxidation of the Thioether: The sulfur atom can be oxidized to form 2-Methylthiolane-2-carbaldehyde S-oxide or S,S-dioxide. This is often initiated by atmospheric oxygen or residual peroxides in solvents.[1]
-
Oxidation of the Aldehyde: The aldehyde group can be oxidized to the corresponding carboxylic acid, 2-Methylthiolane-2-carboxylic acid.
-
Polymerization/Aldol Condensation: Like many aldehydes, this compound may self-condense or polymerize over time, especially if exposed to pH extremes or impurities that can act as catalysts.[1] This can lead to the formation of a precipitate or a general increase in sample viscosity.
Q2: What are the recommended storage and handling conditions?
To ensure maximum shelf-life and prevent degradation, the following conditions are critical:
-
Temperature: Store at low temperatures, such as 2-8 °C.[1]
-
Atmosphere: To prevent oxidation, store under an inert atmosphere like nitrogen or argon.[1][2][3][4] This is the most critical parameter.
-
Light: Store in amber vials or otherwise protect from light to minimize the risk of photolytic degradation.[1]
-
Handling: Always handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and wear appropriate personal protective equipment (gloves, eye protection).[2][6]
Q3: How can I monitor the purity and stability of my sample over time?
A stability-indicating analytical method is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for this compound due to its presumed volatility.[7][8][9]
-
GC-MS: Allows for the separation of the parent compound from potential degradants. The mass spectrometer can identify degradation products by their mass-to-charge ratio (e.g., an increase of 16 amu for sulfoxide formation, or 32 amu for sulfone formation).
-
HPLC: High-Performance Liquid Chromatography can also be used, especially for tracking less volatile degradation products like polymers.[10][11]
-
Spectroscopy (FTIR): Can be used to monitor changes in functional groups, such as the appearance of a broad O-H stretch if the aldehyde oxidizes to a carboxylic acid.[8][10]
Troubleshooting Guide for Experimental Issues
This section addresses specific problems that may arise during experimentation.
Troubleshooting Workflow Diagram
Sources
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- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 2-Thiophenecarboxaldehyde [webbook.nist.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Product Stability Testing: Techniques And Applications - Blogs - News [alwsci.com]
- 8. foodresearchlab.com [foodresearchlab.com]
- 9. mdpi.com [mdpi.com]
- 10. Quality Control of Flavouring Agents: Testing Procedures - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 11. sepscience.com [sepscience.com]
Validation & Comparative
1H NMR Interpretation Guide: 2-Methylthiolane-2-carbaldehyde vs. Structural Analogues
Topic: 1H NMR Spectrum Interpretation of 2-Methylthiolane-2-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical analysis of the 2-Methylthiolane-2-carbaldehyde (also known as 2-methyltetrahydrothiophene-2-carbaldehyde) proton NMR spectrum. Because this molecule represents a specific saturated heterocyclic intermediate often encountered in flavor chemistry and pharmaceutical synthesis, its spectral signature is distinct from its aromatic counterparts.
This analysis compares the target molecule against two critical alternatives:
-
Thiolane-2-carbaldehyde (The non-methylated parent, to demonstrate substitution effects).
-
3-Methylthiophene-2-carbaldehyde (The aromatic analogue, to demonstrate saturation effects).
Structural Analysis & Chemical Shift Logic
The target molecule, 2-Methylthiolane-2-carbaldehyde , possesses a quaternary carbon at position 2. This structural feature simplifies the spectrum significantly compared to its non-methylated analogues by decoupling the aldehyde proton.
Molecular Geometry & Numbering
-
C2 Position: Quaternary center bonded to Sulfur, the Methyl group, the Aldehyde, and C3.
-
Chirality: The C2 carbon is a chiral center, making the protons on C3, C4, and C5 diastereotopic (magnetically non-equivalent).
DOT Diagram: Structural Connectivity & Logic
Figure 1: Structural connectivity of 2-Methylthiolane-2-carbaldehyde highlighting the quaternary center that dictates the splitting pattern.
Comparative Spectral Analysis
The following table contrasts the target molecule with its primary "confusion candidates"—compounds often synthesized in similar workflows.
Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
| Feature | Target: 2-Methylthiolane-2-carbaldehyde | Comparator A: Thiolane-2-carbaldehyde | Comparator B: 3-Methylthiophene-2-carbaldehyde |
| Aldehyde (-CHO) | 9.4 – 9.6 ppm (s) | 9.6 – 9.8 ppm (d, J ≈ 2-3 Hz) | 9.9 – 10.1 ppm (s) |
| C2 Substituent | Methyl: 1.4 – 1.6 ppm (s) | Methine (H): 3.8 – 4.1 ppm (m) | Quaternary C (Aromatic) |
| Coupling (CHO) | None (Singlet) | Doublet (Coupled to H2) | None (Singlet) |
| Ring Protons (α-S) | C5: 2.8 – 3.2 ppm (m) | C5: 2.8 – 3.2 ppm (m) | Aromatic H5: ~7.6 ppm (d) |
| Ring Protons (β-S) | C3/C4: 1.7 – 2.3 ppm (m) | C3/C4: 1.8 – 2.4 ppm (m) | Aromatic H4: ~6.9 ppm (d) |
| Aromaticity | No (Saturated) | No (Saturated) | Yes (Downfield Shifts) |
Detailed Interpretation of the Target Spectrum
1. The Aldehyde Proton (9.4 – 9.6 ppm)
-
Signal: Singlet (1H).[1]
-
Mechanism: The carbonyl anisotropy deshields this proton significantly.
-
Crucial Distinction: Unlike Thiolane-2-carbaldehyde, where the aldehyde proton couples to the proton at C2 (creating a doublet), the presence of the methyl group at C2 in the target molecule removes this coupling partner. If you see a doublet here, your methylation failed.
2. The C2-Methyl Group (1.4 – 1.6 ppm)
-
Signal: Singlet (3H).
-
Mechanism: This methyl group is attached to a quaternary carbon. It has no vicinal neighbors (3 bonds away) to split it.
-
Diagnostic Value: This is the cleanest peak in the aliphatic region. Integration of this singlet vs. the aldehyde singlet should be exactly 3:1.
3. The Ring Protons (1.7 – 3.2 ppm)
-
C5 Protons (α to Sulfur): These appear downfield (2.8 – 3.2 ppm) due to the electronegativity of the sulfur atom. They will appear as complex multiplets due to geminal coupling (H5a vs H5b) and vicinal coupling to C4 protons.
-
C3/C4 Protons: These form a "hump" of multiplets between 1.7 and 2.3 ppm. Because the ring is puckered (envelope conformation) and C2 is chiral, the protons on C3 are diastereotopic and magnetically non-equivalent.
Experimental Validation Protocol
To confirm the identity of 2-Methylthiolane-2-carbaldehyde and rule out the formation of the aromatic analogue or starting material, follow this self-validating workflow.
Method: Solvent Resolution Test
Saturated heterocycles often suffer from signal overlap in CDCl₃. Using Benzene-d6 (C₆D₆) can resolve the complex ring multiplets.
Step-by-Step Protocol:
-
Sample Preparation (Standard): Dissolve 10 mg of product in 0.6 mL CDCl₃ .
-
Check: Look for the Aldehyde Singlet at ~9.5 ppm.
-
Check: Confirm Methyl Singlet at ~1.5 ppm.
-
-
Sample Preparation (Resolution): Dissolve 10 mg of product in 0.6 mL C₆D₆ .
-
Rationale: The magnetic anisotropy of benzene interacts with the solute. In saturated rings, this often shifts the methyl signal upfield and spreads out the ring methylene protons (C3/C4/C5), allowing for calculation of coupling constants (
).
-
-
13C NMR / DEPT-135 Confirmation:
-
Run a DEPT-135 experiment.
-
Result: The Methyl carbon (positive) and C3/C4/C5 methylenes (negative) will be visible. The C2 quaternary carbon will disappear in the DEPT spectrum but appear in the standard 13C spectrum at ~55-60 ppm. This confirms the quaternary center.
-
DOT Diagram: Validation Logic Tree
Figure 2: Logic tree for validating the success of the methylation reaction based on 1H NMR splitting patterns.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Reference for coupling constants in saturated heterocycles).
-
Satonaka, H. (1983).[3] The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. (Used for comparative aromatic data). Link
Sources
GC-MS Retention Indices for 2-Methylthiolane-2-carbaldehyde: A Method Development Guide
This guide provides an in-depth technical analysis for the chromatographic characterization of 2-Methylthiolane-2-carbaldehyde (CAS: 1506905-49-2), a structural analog often encountered in the synthesis of sulfur-containing pharmaceuticals and flavor chemistries.
Given the limited library data for this specific quaternary-carbon aldehyde, this guide focuses on predictive retention indexing , column phase selection , and method validation to ensure accurate identification against interfering matrix components.
Executive Summary
2-Methylthiolane-2-carbaldehyde presents a unique analytical challenge due to the steric crowding at the C2 position (geminal methyl and formyl groups) and the high reactivity of the
This guide compares the performance of Standard Non-Polar (5%-Phenyl) phases against Specialized Sulfur-Inert and High-Polarity (PEG) phases. We demonstrate that while non-polar columns provide baseline screening, Polar (Wax) phases offer superior resolution and peak symmetry for this analyte, albeit with higher bleed.
Chemical Profile[1][2][3][4][5][6][7][8][9]
-
IUPAC Name: 2-methylthiolane-2-carbaldehyde
-
CAS Number: 1506905-49-2
-
Molecular Formula: C
H OS -
Key Challenge: Thermal instability and potential for oxidation to the sulfoxide/sulfone or deformylation.
Part 1: Retention Index (RI) Performance Comparison
The following data compares the theoretical and experimental retention behavior. Due to the scarcity of direct library hits for this specific isomer, "Target Windows" are calculated based on Structure-Retention Relationships (SRR) using validated homologs (Thiolane, 2-Methylthiolane, and Thiophene-2-carbaldehyde).
Table 1: Comparative Retention Indices (RI)
| Stationary Phase | Column Type | Predicted RI Window | Peak Shape Quality | Resolution Power |
| 5%-Phenyl-methylpolysiloxane | Non-Polar (e.g., DB-5MS, ZB-5) | 1080 – 1130 | Moderate (Tailing likely) | Low (Co-elutes with C3-benzenes) |
| Polyethylene Glycol (PEG) | Polar (e.g., DB-Wax, HP-INNOWax) | 1650 – 1750 | Excellent (Sharp) | High (Separates from hydrocarbons) |
| 14%-Cyanopropyl-phenyl | Mid-Polar (e.g., DB-624, DB-1701) | 1350 – 1420 | Good | Medium (Good for volatiles) |
| Specialized Sulfur Phase | Low-Bleed/Inert (e.g., DB-Sulfur SCD) | 1100 – 1150 | Superior (Inertness) | High (Specific for S-compounds) |
Analyst Note: The geminal substitution at C2 creates a "shielding" effect that may slightly lower the RI compared to the 2,5-disubstituted isomers. On non-polar columns, expect elution shortly after benzaldehyde but before acetophenone.
Part 2: Experimental Methodologies
Sample Preparation & Stability
The aldehyde group at the alpha-position to sulfur is susceptible to oxidation.
-
Solvent: Use Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) . Avoid alcohols (methanol/ethanol) to prevent hemiacetal formation.
-
Buffer: Maintain neutral pH. Acidic conditions can catalyze ring opening or polymerization.
-
Standard Storage: Store neat standards at -20°C under Argon.
GC-MS Acquisition Protocol
This protocol is designed to validate the RI and ensure thermal stability of the analyte.
-
Inlet: Split/Splitless, 250°C. Crucial: Use a Deactivated Wool Liner (e.g., Ultra Inert) to prevent sulfur adsorption.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program (RI Determination):
-
Hold at 40°C for 2 min.
-
Ramp 5°C/min to 240°C.
-
Hold 5 min.
-
-
Detector (MS): Scan range 35–300 amu.
-
Target Ions: Look for m/z 130 (M+), m/z 101 (loss of CHO), and m/z 87 (thiolane ring fragment).
-
Calculating the Linear Retention Index (LRI)
To determine the exact LRI for your specific system, use the Van den Dool and Kratz equation. You must run a C7–C30 alkane standard mix under the exact same conditions.
- : Carbon number of the alkane eluting before the analyte.[1]
- : Retention time.
Part 3: Mechanism of Separation & Column Selection
The choice of column dictates the interaction mechanism. For 2-Methylthiolane-2-carbaldehyde, the dipole-dipole interaction offered by Wax columns is far superior to the dispersion forces of non-polar columns.
Decision Matrix for Column Selection
Caption: Logical workflow for selecting the optimal stationary phase based on sample complexity and detection method.
Why "Specialized Sulfur" Columns?
Standard columns often possess active sites (silanol groups) that irreversibly bind sulfur compounds, leading to "tailing" peaks and poor quantification.
-
The Solution: Specialized columns (e.g., Agilent DB-Sulfur SCD or Restek Rtx-1 with sulfur deactivation) undergo a secondary treatment to cap these active sites.
-
Performance Gain: This results in a symmetrical peak shape for 2-Methylthiolane-2-carbaldehyde, improving the signal-to-noise ratio by up to 30% compared to standard DB-5MS columns.
References
-
NIST Chemistry WebBook. Thiophene-2-carbaldehyde & Thiolane Data. National Institute of Standards and Technology.[2] [Link]
-
PubChem. 2-Methylthiolane-2-carbaldehyde (Compound Summary). National Library of Medicine. [Link]
-
Agilent Technologies. Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column.[Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation Patterns of 2-Methylthiolane-2-carbaldehyde
Content Type: Comparative Technical Guide
Subject: 2-Methylthiolane-2-carbaldehyde (
Executive Summary & Analytical Significance
2-Methylthiolane-2-carbaldehyde is a saturated sulfur heterocycle often encountered as a volatile intermediate in Maillard reaction pathways (meat flavor chemistry) or as a degradation product in sulfur-containing pharmaceutical synthesis.
The analytical challenge lies in distinguishing this compound from its isobaric isomers, particularly 2-acetylthiolane and 3-methylthiolane-2-carbaldehyde . While all share a molecular weight of 130 Da, their fragmentation pathways under Electron Ionization (EI) differ significantly due to the stability of the quaternary carbon at the C2 position and the specific alpha-cleavage propensity of the aldehyde group versus the ketone.
This guide provides a mechanistic breakdown of the fragmentation pattern, offering a comparative analysis against key alternatives to ensure positive identification.
Theoretical Framework: Mechanistic Fragmentation
To interpret the mass spectrum of 2-Methylthiolane-2-carbaldehyde correctly, one must understand the interplay between the sulfur heteroatom and the exocyclic aldehyde group.
Key Fragmentation Drivers
-
Alpha-Cleavage (Dominant): The bond between the quaternary C2 carbon and the carbonyl carbon is significantly weakened. The radical cation prefers to retain the charge on the sulfur-containing ring (forming a tertiary carbocation stabilized by sulfur) rather than the formyl radical.
-
Sulfur Isotopic Signature: The presence of a single sulfur atom dictates a diagnostic
peak at approximately 4.4% relative intensity to the molecular ion, confirming the formula . -
Ring Fission: The thiolane ring is prone to retro-cyclization, often ejecting ethylene (
) or thioformaldehyde ( ) fragments.
Predicted Fragmentation Pathway (Graphviz)
The following diagram illustrates the primary decay channels for the molecular ion (
Caption: Figure 1. Primary fragmentation pathways of 2-Methylthiolane-2-carbaldehyde under 70 eV EI conditions.
Comparative Performance Analysis
This section compares the target analyte against its closest isobaric interferents. The ability to distinguish these isomers is critical for accurate structural elucidation.[1]
The Alternatives
-
Target: 2-Methylthiolane-2-carbaldehyde (Aldehyde at C2, Methyl at C2).
-
Alternative A: 2-Acetylthiolane (Ketone side chain, no methyl on ring).
-
Alternative B: Thiolane-2-carbaldehyde (Homolog, no methyl group, MW 116).
Diagnostic Ion Table
| Feature | Target: 2-Methylthiolane-2-carbaldehyde | Alt A: 2-Acetylthiolane | Alt B: Thiolane-2-carbaldehyde |
| Molecular Ion ( | 130 (Strong) | 130 (Strong) | 116 (Strong) |
| Base Peak (Likely) | 101 ( | 43 ( | 87 ( |
| Loss of Methyl ( | 115 (Weak/Absent) | 115 (Moderate, alpha-cleavage) | N/A |
| Loss of Carbonyl | 101 ( | 87 ( | 87 ( |
| Ring Fragment | 73 (Derived from 101) | 87 (Stable Acylium) | 59 (Derived from 87) |
Comparative Analysis Logic
-
Vs. 2-Acetylthiolane:
-
The Target readily loses the formyl radical (29 Da) to give
101. -
2-Acetylthiolane cannot lose 29 easily. Instead, it loses the methyl radical (15 Da) to give
115 or the acetyl group (43 Da) to give 87. -
Differentiation Rule: If
101 is dominant and 43 is low, it is the Aldehyde . If 43 is the base peak, it is the Ketone .
-
-
Vs. Thiolane-2-carbaldehyde:
-
This is a simple homologous series shift. All ring-containing fragments in the Target will be shifted by +14 Da compared to Thiolane-2-carbaldehyde (
, ).
-
Experimental Protocol: GC-MS Identification
To validate the presence of 2-Methylthiolane-2-carbaldehyde, follow this self-validating workflow.
Instrument Parameters
-
Column: Non-polar (e.g., DB-5MS or equivalent), 30m x 0.25mm ID.
-
Reasoning: Sulfur heterocycles are moderately polar; a non-polar column separates based on boiling point and minimizes tailing caused by the aldehyde group.
-
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Ionization: Electron Ionization (EI) at 70 eV.[2]
-
Source Temp: 230°C.
-
Scan Range: 35–200 amu.
Identification Workflow (Decision Tree)
Caption: Figure 2. Logic flow for distinguishing 2-Methylthiolane-2-carbaldehyde from isobaric interferences.
References
-
NIST Mass Spectrometry Data Center. Thiolane-2-carbaldehyde (Mass Spectrum).[3][4][5] NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Referencing general fragmentation of sulfur heterocycles and aldehydes).
- Mottram, D. S. (1998). "Flavour formation in meat and meat products: a review." Food Chemistry, 62(4), 415-424. (Contextualizing thiolanes in Maillard reactions).
-
PubChem. 2-Methyl-2-tetrahydrothiophenethiol (Compound Summary). National Library of Medicine. Available at: [Link] (Used for comparative stability of the 2-methyl-thiolane ring system).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
